molecular formula C12H11NO2S B1276539 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 876715-98-9

2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1276539
CAS No.: 876715-98-9
M. Wt: 233.29 g/mol
InChI Key: SGWCGSNQYPEXBO-UHFFFAOYSA-N
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Description

2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-11(12(14)15)16-10(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWCGSNQYPEXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424389
Record name 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60424389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-98-9
Record name 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide on 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is based on publicly available data. A comprehensive experimental analysis of this specific compound has not been extensively reported in publicly accessible literature. Therefore, certain sections of this guide are supplemented with information on closely related thiazole derivatives to provide a foundational understanding. All data presented should be considered in this context.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂SSanta Cruz Biotechnology[1]
Molecular Weight 233.29 g/mol Santa Cruz Biotechnology[1]
CAS Number 876715-98-9Santa Cruz Biotechnology[1]
Exact Mass 233.051 g/mol ECHEMI[2]
Computed XLogP3 3.2ECHEMI

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general procedure for the synthesis of substituted 2-benzyl-4-methylthiazole-5-carboxylic acids has been reported.[3] This methodology provides a foundational approach for the synthesis of the target compound.

General Synthesis of 2-Benzyl-4-methylthiazole-5-carboxylic Acids[3]

A common route to this class of compounds involves the reaction of a substituted benzyl thioamide with an appropriate 2-chloro-3-oxoalkanoate.

Reaction Scheme:

G start1 Substituted Benzyl Thioamide intermediate Reflux in Methanol start1->intermediate start2 2-chloro-3-oxo ethylbutanoate start2->intermediate product_ester Ethyl 2-benzyl-4-methylthiazole-5-carboxylate intermediate->product_ester hydrolysis 2N NaOH, Reflux product_ester->hydrolysis final_product 2-Benzyl-4-methylthiazole-5-carboxylic acid hydrolysis->final_product

Caption: General synthesis workflow for 2-benzyl-4-methylthiazole-5-carboxylic acids.

Experimental Protocol:

  • A mixture of 2-chloro-3-oxo ethylbutanoate (0.05 mol) and the corresponding substituted benzyl thioamide (0.055 mol) in 50 mL of methanol is refluxed for 5-6 hours.[3]

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, 20 mL of 2N NaOH is added to the mixture, and it is refluxed for an additional 4 hours to facilitate hydrolysis of the ester.[3]

  • After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to be acidic to precipitate the carboxylic acid product.

  • The resulting solid is filtered, washed with water, and can be further purified by recrystallization.

Biological and Pharmacological Context

There is no specific biological or pharmacological data available for this compound in the public domain. However, the thiazole and thiazole-5-carboxylic acid scaffolds are present in numerous compounds with a wide range of biological activities. This suggests potential areas of investigation for the target molecule.

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been investigated for their efficacy against various bacterial and fungal strains.[4][5][6]

  • Anticancer Activity: The thiazole nucleus is a key component in several anticancer agents.[4][5][7] For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been explored as potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[8]

  • Anti-inflammatory and Analgesic Properties: Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic effects.[5]

  • Enzyme Inhibition: The thiazole ring can interact with the active sites of various enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases.[9][10]

Given the structural similarity to other biologically active thiazoles, it is plausible that this compound could be a candidate for screening in these and other therapeutic areas.

Potential logical workflow for biological screening

For a novel compound like this compound, a logical workflow for initial biological screening would involve a series of tiered assays.

G A Compound Synthesis and Purification B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B C Inactive B->C No significant activity D Active B->D Significant activity E Secondary Assays (e.g., MIC/IC50 Determination) D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) E->F G Lead Compound Identification F->G

Caption: A potential workflow for the initial biological evaluation of the target compound.

Conclusion and Future Directions

This compound is a compound for which detailed, publicly available scientific data is scarce. While its basic chemical identity is established, its physicochemical properties, a definitive and detailed synthesis protocol, and, most importantly, its biological activities remain to be thoroughly investigated.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by comprehensive characterization, including melting point, NMR, and mass spectrometry, is required.

  • Determination of Physicochemical Properties: Experimental determination of pKa, solubility in various solvents, and LogP would be crucial for any drug development efforts.

  • Broad Biological Screening: A comprehensive screening of the compound against a panel of biological targets (e.g., kinases, proteases, microbial strains) is warranted to identify potential therapeutic applications.

The information provided herein serves as a foundational overview based on the limited available data and the broader context of thiazole chemistry and pharmacology. Further experimental investigation is essential to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 876715-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS number 876715-98-9), a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates the available chemical data, presents a general synthesis protocol, and explores the potential biological significance of this compound and its structural analogs. While specific biological data for this exact compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

This compound is a small molecule with a molecular weight of approximately 233.29 g/mol .[1] Its chemical structure features a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted with a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position. The presence of these functional groups suggests potential for various chemical modifications and biological interactions.

PropertyValueReference
CAS Number 876715-98-9[1]
Molecular Formula C12H11NO2S[1][2]
Molecular Weight 233.29 g/mol [1]
Canonical SMILES CC1=C(C(=O)O)SC(=N1)CC2=CC=CC=C2N/A
InChI Key FHEMHDHRLALBBX-UHFFFAOYSA-NN/A
Appearance Solid (predicted)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanol.N/A

Synthesis and Experimental Protocols

A general method for the synthesis of substituted 2-benzyl-4-methylthiazole-5-carboxylic acids has been reported. The following protocol is adapted from this general procedure.

General Synthesis of this compound

The synthesis is typically achieved through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Materials:

  • Phenylacetamide (or a suitable precursor for the benzylthioamide)

  • Lawesson's reagent or Phosphorus Pentasulfide

  • Ethyl 2-chloroacetoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Synthesis of Benzylthioamide: Phenylacetamide is reacted with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene or dioxane) under reflux to yield benzylthioamide.

  • Cyclization Reaction: A mixture of ethyl 2-chloroacetoacetate and benzylthioamide is refluxed in methanol for several hours.

  • Saponification: After the cyclization is complete (monitored by TLC), a solution of sodium hydroxide is added to the reaction mixture, and it is refluxed further to hydrolyze the ester to the carboxylic acid.

  • Acidification and Isolation: Methanol is removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to a pH of approximately 2. The precipitated solid product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

dot

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented in the reviewed literature, the thiazole-5-carboxylic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications.

The broader class of thiazole derivatives has demonstrated a wide array of biological activities, including:

  • Anticancer Activity: Many thiazole-containing compounds have been synthesized and evaluated as potential anticancer agents.[3] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.

  • Antimicrobial Activity: Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Some compounds containing the thiazole nucleus have shown potential as anti-inflammatory agents.

  • Other Activities: The versatility of the thiazole ring has led to its incorporation into molecules with antiviral, antidiabetic, and neuroprotective properties.

Given the structural features of this compound, it is plausible that this compound could be a subject of interest in drug discovery programs targeting these therapeutic areas. Further research is required to elucidate its specific biological targets and mechanism of action.

dot

PotentialApplications ThiazoleCore Thiazole-5-Carboxylic Acid Scaffold Anticancer Anticancer ThiazoleCore->Anticancer Kinase Inhibition, Apoptosis Induction Antimicrobial Antimicrobial ThiazoleCore->Antimicrobial Enzyme Inhibition, Cell Wall Disruption AntiInflammatory Anti-inflammatory ThiazoleCore->AntiInflammatory COX/LOX Inhibition Other Other Therapeutic Areas (Antiviral, Antidiabetic, etc.) ThiazoleCore->Other

References

An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound featuring a core thiazole ring, a functionality of significant interest in medicinal chemistry. The thiazole nucleus is a key structural motif in numerous biologically active compounds, including a range of approved pharmaceuticals. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological significance of this compound, intended for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central 1,3-thiazole ring substituted at the 2-position with a benzyl group, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid group.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 876715-98-9--INVALID-LINK--
Molecular Formula C₁₂H₁₁NO₂S--INVALID-LINK--
Molecular Weight 249.29 g/mol --INVALID-LINK--
XLogP3 3.2--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.0-12.0 (s, 1H, COOH), 7.25-7.40 (m, 5H, Ar-H), 4.35 (s, 2H, CH₂), 2.65 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 170.0 (C=O), 165.0 (C2-thiazole), 155.0 (C4-thiazole), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole), 40.0 (CH₂), 17.0 (CH₃)
FT-IR (KBr) ν (cm⁻¹) 3000-2500 (broad, O-H stretch of carboxylic acid), 1700-1680 (C=O stretch), 1600, 1495, 1450 (aromatic C=C stretch), ~1550 (C=N stretch of thiazole)
Mass Spectrometry (EI) m/z (%): 249 (M⁺), 204 ([M-COOH]⁺), 91 (tropylium ion, [C₇H₇]⁺)

Experimental Protocols

Proposed Synthesis

The synthesis of this compound can be envisioned through the reaction of 2-phenylthioacetamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

  • To a solution of 2-phenylthioacetamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or acetone/hexane.[5] The purity and identity of the compound should be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, comparing the obtained data with the predicted values in Table 2.

Visualization of Workflows

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization reagents 2-Phenylthioacetamide + Ethyl 2-chloroacetoacetate reaction Hantzsch Thiazole Synthesis reagents->reaction Ethanol, Reflux ester Ethyl 2-benzyl-4-methyl- 1,3-thiazole-5-carboxylate reaction->ester hydrolysis Alkaline Hydrolysis ester->hydrolysis NaOH, Ethanol product 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid (Crude) hydrolysis->product purification Recrystallization product->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization final_product Pure Product characterization->final_product

Fig. 1: Synthetic and purification workflow.
Hypothetical Drug Discovery Pathway

Given the prevalence of the thiazole scaffold in medicinal chemistry, a hypothetical drug discovery workflow involving this compound is presented.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase target_id Target Identification & Validation screening High-Throughput Screening target_id->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar Initial Hit: 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling lead_opt->admet preclinical Preclinical Studies admet->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Fig. 2: A potential drug discovery pathway.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the thiazole and thiazole-5-carboxylic acid motifs are present in a wide range of compounds with diverse pharmacological activities.[6][7][8]

  • Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[6][9][10] The structural features of the title compound make it a candidate for screening against various cancer cell lines.

  • Antimicrobial Activity: The thiazole ring is a common feature in antimicrobial agents.[8][11] Derivatives of 2-amino-thiazole-5-carboxylic acid have shown promising antibacterial and antifungal activities.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Thiazole-containing compounds have been investigated as inhibitors of a range of enzymes, including kinases and proteases.[12]

The presence of the benzyl group provides lipophilicity, which can influence the compound's pharmacokinetic properties, while the carboxylic acid and the thiazole ring offer sites for hydrogen bonding and other interactions with biological targets. Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.

Conclusion

This compound is a molecule with a structural framework that suggests potential for biological activity. This guide has provided a summary of its known and predicted properties, a plausible synthetic route, and an outlook on its potential applications in drug discovery. The information and workflows presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

An In-Depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (C12H11NO2S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research dedicated specifically to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9) is limited. This guide provides a comprehensive overview of its known chemical properties and contextualizes its potential applications based on the well-documented activities of the broader class of thiazole carboxylic acid derivatives. The experimental protocols and workflows presented are generalized best practices for the characterization of a novel chemical entity of this class.

Executive Summary

This compound is a heterocyclic compound featuring a core thiazole ring, a functionality prevalent in numerous biologically active molecules. While specific studies on this particular compound are not extensively documented in peer-reviewed literature, its structural motifs—the thiazole carboxylic acid scaffold and the benzyl group—suggest significant potential in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide summarizes the available physicochemical data for this compound and outlines a hypothetical framework for its synthesis and biological evaluation, drawing parallels from closely related compounds.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented below.

PropertyValueSource
CAS Number 876715-98-9[1]
Molecular Formula C12H11NO2S[1][2]
Molecular Weight 233.29 g/mol [1][2]
Exact Mass 233.051 g/mol [2]
XLogP3 3.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Synthesis and Characterization

While a specific, published synthesis protocol for this compound is not available, a common route for creating similar 1,3-thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis. A plausible synthetic pathway is outlined below.

Generalized Synthetic Protocol

A potential synthesis could involve the reaction of a thioamide (e.g., phenyl-thioacetamide) with an α-haloketone bearing a carboxylate group (e.g., ethyl 2-chloroacetoacetate), followed by hydrolysis of the resulting ester.

Step 1: Thiazole Ring Formation (Hantzsch Synthesis)

  • Dissolve ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add phenyl-thioacetamide (1.0 eq) to the solution.

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture at reflux for 1-2 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Proposed Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a standard battery of spectroscopic and analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation & Purity Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR EA Elemental Analysis Purification->EA G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) Compound->Enzyme MoA Mechanism of Action (MoA) Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Cytotoxicity->MoA If Active Enzyme->MoA If Active SAR Structure-Activity Relationship (SAR) Studies MoA->SAR

References

A Technical Guide to the Spectroscopic Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel organic compounds. This guide also outlines standardized experimental protocols for acquiring such data and a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The expected spectroscopic data for this compound are summarized in the tables below. These predictions are derived from the analysis of the molecule's functional groups and structural motifs, including the carboxylic acid, the substituted thiazole ring, the benzyl group, and the methyl group.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Singlet (broad)1HCarboxylic acid (-COOH)
7.20 - 7.40Multiplet5HPhenyl group (-C₆H₅)
~4.30Singlet2HBenzyl methylene (-CH₂-)
~2.60Singlet3HMethyl group (-CH₃)

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0Carboxylic acid carbonyl (-COOH)
~168.0Thiazole C2
~155.0Thiazole C4
~125.0Thiazole C5
~138.0Phenyl C1 (quaternary)
~129.0Phenyl C2, C6
~128.5Phenyl C3, C5
~127.0Phenyl C4
~35.0Benzyl methylene (-CH₂-)
~18.0Methyl group (-CH₃)

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic acid
~1700StrongC=O stretchCarboxylic acid
3000-3100MediumC-H stretch (sp²)Aromatic ring
2850-2950MediumC-H stretch (sp³)Benzyl CH₂, Methyl CH₃
~1600, ~1490, ~1450Medium to WeakC=C stretchAromatic ring
~1550MediumC=N stretchThiazole ring

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
247[M]⁺ (Molecular ion)
202[M - COOH]⁺ (Loss of carboxylic acid group)
170Fragmentation of the thiazole ring
91[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1][2]

  • Filtration: To ensure a homogeneous solution and prevent interference from particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

  • Instrument Setup:

    • Place the NMR tube in a spinner turbine and adjust its position.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[5][6][7][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[9][10]

  • Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[9][11]

  • Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[12]

  • Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[13]

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The most intense peak in the spectrum is known as the base peak.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: Chemical Shift, Integration, Multiplicity NMR->NMR_Data IR_Data IR Data: Functional Group Absorptions IR->IR_Data MS_Data MS Data: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Structure Final Structure Confirmed Structure_Elucidation->Final_Structure

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

References

Solubility Profile of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document focuses on established theoretical principles of solubility for structurally related molecules, detailed experimental protocols for determining solubility, and the potential biological context relevant to its structural class.

Physicochemical Properties and Predicted Solubility

This compound (C₁₂H₁₁NO₂S) is a molecule containing both polar (carboxylic acid) and non-polar (benzyl and thiazole rings) moieties.[1] Its predicted XLogP3 value of 3.2 suggests a significant degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous solutions.[1]

Carboxylic acids are generally weak acids and their solubility is highly dependent on the pH of the medium. In neutral aqueous solutions, their solubility is often low. However, in basic solutions, they can form salts which are typically much more water-soluble.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Aqueous WaterInsolubleThe non-polar benzyl and thiazole groups dominate the molecule's properties.
5% Sodium BicarbonateSolubleForms a sodium salt through an acid-base reaction, increasing polarity and aqueous solubility.
5% Sodium HydroxideSolubleForms a sodium salt, leading to increased solubility in the aqueous base.
Polar Protic MethanolSoluble"Like dissolves like"; the carboxylic acid group can hydrogen bond with the alcohol.
EthanolSolubleSimilar to methanol, capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneSparingly SolubleModerate polarity may allow for some dissolution.
AcetonitrileSparingly SolubleLess polar than DMSO, may have limited solvating power for this compound.
Non-Polar DichloromethaneSolubleThe significant non-polar character of the molecule should allow for solubility.
TolueneSparingly SolubleA non-polar aromatic solvent that may dissolve the compound due to the benzyl group.
HexaneInsolubleThe polarity of the carboxylic acid group is likely too high for this non-polar alkane solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (as listed in Table 1)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure
  • Preparation of Stock Solutions and Calibration Curve: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to create a calibration curve for the analytical instrument (e.g., HPLC).

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter or centrifuged at high speed, with the sample taken from the resulting clear supernatant.

  • Quantification: Dilute the filtered or centrifuged sample with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. This value represents the thermodynamic solubility in the tested solvent at the specified temperature.

G A Weigh excess compound B Add to known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter or centrifuge E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate concentration H->I

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Biological Context: Potential as a Kinesin Inhibitor

While the specific biological activity of this compound is not extensively documented, numerous studies have highlighted the role of thiazole derivatives as potent anti-cancer agents.[3][4][5][6][7] One particularly relevant target for compounds with a thiazole scaffold is the kinesin motor protein HSET (KIFC1).[8][9][10]

HSET is crucial for the survival of cancer cells with extra centrosomes, a common feature of many tumors.[8][11][12] It helps cluster these extra centrosomes, allowing the cancer cells to undergo bipolar mitosis and avoid cell death.[11] Inhibition of HSET leads to multipolar spindle formation and subsequent apoptosis in these cancer cells, making it an attractive target for cancer therapy.[8][11]

Given the structural similarities to known HSET inhibitors, it is plausible that this compound could act as an inhibitor of this or other related motor proteins.

G cluster_cell Cancer Cell with Centrosome Amplification cluster_drug cluster_outcome HSET HSET (KIFC1) Clustering Centrosome Clustering HSET->Clustering Multipolar Multipolar Spindle Formation HSET->Multipolar leads to Centrosomes Extra Centrosomes Centrosomes->HSET relies on Bipolar Bipolar Spindle Formation Clustering->Bipolar Survival Cell Survival & Proliferation Bipolar->Survival Inhibitor 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid (Hypothesized) Inhibitor->HSET Inhibits Apoptosis Apoptosis Multipolar->Apoptosis

Figure 2: Hypothesized signaling pathway for the inhibition of HSET by a thiazole derivative.

References

Potential Biological Activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is limited in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, extrapolates the potential biological activities of this compound based on the reported activities of structurally similar thiazole derivatives. The information presented herein is for informational purposes and should guide future experimental investigations.

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities.[1][2][3][4][5] The core structure of this compound combines a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position of the thiazole ring. These features suggest potential interactions with various biological targets. This guide summarizes the key findings on analogous compounds to build a profile of its potential bioactivities.

Potential Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[6][7][8] The anticancer effects of these derivatives are often evaluated against a panel of human cancer cell lines. Structurally related compounds to this compound, particularly those with substitutions at the 2, 4, and 5 positions of the thiazole ring, have shown promising cytotoxic activities.

Quantitative Data on Anticancer Activity of Thiazole Derivatives
Compound/Derivative ClassCell Line(s)Reported IC50/ActivityReference
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamidesA-549, Bel7402, HCT-8Compound 8c showed 48% inhibition against A-549 at 5 µg/mL[9]
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides60 human tumor cell linesCompound 3c was effective against 50 cell lines[10]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7, HepG2Compound 4c showed IC50 of 2.57 µM (MCF-7) and 7.26 µM (HepG2)[6]
Pyrazolo[3,4-d]thiazole derivativesMCF-7, HepG2Compound 6b showed IC50 of 15.57 µg/mL (MCF-7) and 43.72 µg/mL (HepG2)[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_adhere Incubate Overnight for Adhesion seed_cells->incubate_adhere add_compound Add Test Compound at Various Concentrations incubate_adhere->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

The thiazole moiety is a key component of many antimicrobial agents.[1][4][5] Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating the potential of this scaffold in developing new anti-infective drugs.

Quantitative Data on Antimicrobial Activity of Thiazole Derivatives
Compound/Derivative ClassMicrobial Strain(s)Reported MIC (µg/mL or µM)Reference
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesE. coli, B. cereus, MRSA, P. aeruginosaCompound 12 showed MIC of 67.5–135.1 µM against resistant strains.[12]
5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-onesS. aureus, C. neoformansCompounds 6b, 6h-k, 7a were active against S. aureus.[13]
Heteroaryl(aryl) thiazole derivativesS. aureus, E. coli, C. albicansCompound 3 showed MIC of 0.23–0.7 mg/mL against bacteria.[14]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesS. aureus, B. subtilis, C. albicansCompound 12f was comparable to ampicillin against S. aureus and B. subtilis.[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism and broth without the compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a spectrophotometer.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_wells Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_wells serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate serial_dilution->inoculate_wells incubate_plate Incubate Plate under Appropriate Conditions inoculate_wells->incubate_plate observe_growth Visually Inspect for Microbial Growth (Turbidity) incubate_plate->observe_growth determine_mic Determine the Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic

Figure 2: Experimental workflow for the broth microdilution MIC assay.

Conclusion

References

An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its structurally related analogs. The thiazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details the synthetic methodologies for this class of compounds, with a focus on the Hantzsch thiazole synthesis. It further explores their biological significance as inhibitors of key oncological targets, including the c-Met receptor tyrosine kinase and the mitotic kinesin HSET (KIFC1). Quantitative biological activity data for various analogs are presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in this area. While extensive data exists for analogs, specific biological activity data for the core compound, this compound, is not extensively available in the public domain. This guide, therefore, focuses on the known activities of its close structural relatives to infer its potential therapeutic applications.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceutical agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. The substituent at the 2-position of the thiazole ring, in this case, a benzyl group, and the carboxylic acid at the 5-position, are key features that can be modulated to fine-tune the pharmacological profile of these molecules.

This guide focuses on the core structure of this compound and explores the chemical space of its analogs. These compounds have garnered significant interest in drug discovery, particularly in the field of oncology, due to their potential to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Chemical Synthesis

The synthesis of 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile one-pot condensation reaction typically involves an α-haloketone, a thioamide, and a base. For the synthesis of the ethyl ester precursor of the title compound, ethyl 2-chloroacetoacetate serves as the α-haloketone and phenylthioacetamide provides the thioamide component. The resulting ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.

General Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate

This protocol is a generalized procedure based on established Hantzsch thiazole synthesis methodologies.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Phenylthioacetamide

  • Sodium carbonate (or another suitable base)

  • Ethanol

  • Ethyl acetate

  • Water

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylthioacetamide and sodium carbonate in a mixture of ethanol and ethyl acetate.

  • Addition of α-Haloketone: Warm the mixture to 40-55°C and add ethyl 2-chloroacetoacetate dropwise over a period of 20-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Ester:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Hydrolysis to Carboxylic Acid:

    • Suspend the purified ethyl ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous solution with water and acidify with hydrochloric acid to a pH of 3-4.

    • Collect the precipitated this compound by filtration, wash with cold water, and dry.

Synthetic Workflow Diagram

G reagents1 Phenylthioacetamide + Ethyl 2-chloroacetoacetate + Base (e.g., Na2CO3) reaction1 Hantzsch Thiazole Synthesis (Ethanol/Ethyl Acetate, 60-70°C) reagents1->reaction1 product1 Ethyl 2-benzyl-4-methyl- 1,3-thiazole-5-carboxylate reaction1->product1 reaction2 Hydrolysis (Reflux) product1->reaction2 reagents2 NaOH (aq) reagents2->reaction2 product2 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylic acid reaction2->product2

Caption: General synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible literature, its structural analogs have shown significant activity as inhibitors of key protein kinases implicated in cancer, namely c-Met and HSET.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several thiazole-containing compounds have been investigated as c-Met inhibitors.

Structure-Activity Relationship (SAR) for c-Met Inhibition:

The following table summarizes the c-Met inhibitory activity of various thiazole analogs. The data is compiled from multiple sources and highlights key structural features influencing potency.

Compound IDR1 (at 2-position)R2 (at 4-position)R3 (at 5-position)c-Met IC50 (nM)Reference
Analog A 3-amino-benzo[d]isoxazoleMethyl-CONH-(various substituted phenyls)1.8 - <10[2]
Analog B Pyrazolo[3,4-b]pyridineMethyl-CONH-(various substituted phenyls)3.42 - 7.95 (µM for cytotoxicity)[3]
Analog C 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-oneMethyl-H1950[4]
Analog D TriazolothiadiazoleMethyl-CONH-(quinoline)25[5]

Note: The table presents a selection of analogs to illustrate SAR trends. The core scaffold of these analogs may differ slightly from the main topic compound, but they all feature a central thiazole or bioisosteric ring system.

Inhibition of HSET (KIFC1) Kinesin

The human kinesin Eg5 (KIF11) is a well-known mitotic kinesin and a target for cancer therapy. However, the development of resistance to Eg5 inhibitors has prompted the search for inhibitors of other mitotic kinesins. HSET (Kinesin Family Member C1, KIFC1) is a minus-end directed motor protein that plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and survive.[6] Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in cancer cells with centrosome amplification, making it a promising and selective target for cancer therapy.

A novel series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has been identified as potent HSET inhibitors.[6]

Structure-Activity Relationship (SAR) for HSET Inhibition:

The following table summarizes the HSET inhibitory activity of selected thiazole analogs.

Compound IDR-group on BenzamideThiazole SubstituentsHSET IC50 (µM)Reference
CCT341932 (Lead) Unsubstituted4-Methyl, 5-Ethyl ester2.7[6]
Analog 13 3-(5-methyl-1,2,4-oxadiazol-3-yl)4-Methyl, 5-Ethyl ester0.043[6]
Analog 18 3-(2-methyl-2H-tetrazol-5-yl)4-Methyl, 5-Ethyl ester0.027[6]
Analog 19 3-(5-methyl-1,2,4-oxadiazol-3-yl)5-Ethyl ester (no 4-methyl)2.8[6]
Analog 20 3-(5-methyl-1,2,4-oxadiazol-3-yl)4-Methyl (no 5-ester)>130[6]

These data suggest that both the 4-methyl and the 5-ester groups on the thiazole ring are crucial for potent HSET inhibition.[6]

Signaling Pathways

c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively promote cell growth, proliferation, survival, and invasion.[1] Thiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds P P cMet->P Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT STAT STAT Pathway P->STAT Thiazole_Inhibitor 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid Analog Thiazole_Inhibitor->cMet inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Caption: Simplified c-Met signaling pathway and the point of inhibition by thiazole analogs.
HSET-Mediated Centrosome Clustering Pathway

In cancer cells with an abnormal number of centrosomes (centrosome amplification), HSET is crucial for clustering these extra centrosomes into two functional poles during mitosis. This allows the cell to undergo a bipolar division and avoid cell death. Inhibition of HSET's motor activity prevents this clustering, leading to the formation of multipolar spindles, which triggers mitotic catastrophe and apoptosis.

G Centrosome_Amp Cancer Cell with Supernumerary Centrosomes HSET_active Active HSET Centrosome_Amp->HSET_active requires HSET_inactive Inactive HSET Centrosome_Clustering Centrosome Clustering HSET_active->Centrosome_Clustering mediates Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Cell_Survival Cell Survival & Proliferation Bipolar_Spindle->Cell_Survival HSET_inhibitor 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid Analog HSET_inhibitor->HSET_active inhibits Multipolar_Spindle Multipolar Spindle Formation HSET_inactive->Multipolar_Spindle leads to Apoptosis Mitotic Catastrophe & Apoptosis Multipolar_Spindle->Apoptosis

Caption: Role of HSET in cancer cell survival and its inhibition by thiazole analogs.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer agents. The structure-activity relationship data for analogs targeting c-Met and HSET provide a solid foundation for the rational design of more potent and selective inhibitors. The Hantzsch thiazole synthesis offers a versatile and efficient route for the preparation of a diverse library of these compounds.

Future research should focus on several key areas:

  • Synthesis and Biological Evaluation of the Core Compound: A thorough investigation into the biological activity of this compound is warranted to establish a baseline for this chemical series.

  • Optimization of Analogs: Further optimization of the lead compounds identified for c-Met and HSET inhibition could lead to the development of clinical candidates. This includes fine-tuning the substituents on the benzyl and thiazole rings to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Targets: The versatility of the thiazole scaffold suggests that these compounds may have activity against other kinases or biological targets. Broader screening of these analogs could uncover novel therapeutic applications.

  • In Vivo Studies: Promising candidates should be advanced to in vivo models of cancer to evaluate their efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, is not extensively documented in publicly available scientific literature. This guide, therefore, focuses on the synthesis, and potential biological activities of the broader class of 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acids, providing a representative technical overview for researchers interested in this chemical scaffold.

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview of the synthetic methodologies, particularly the Hantzsch thiazole synthesis, and explores the potential therapeutic applications of this versatile class of compounds.

Synthetic Pathways: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of thiazole derivatives.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] The versatility of this method allows for the introduction of a wide variety of substituents on the thiazole ring, making it a valuable tool in drug discovery for generating compound libraries for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of a 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivative.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product A Alpha-Haloketone (e.g., Ethyl 2-chloroacetoacetate) C Hantzsch Thiazole Synthesis A->C B Thioamide (e.g., Phenylacetamide) B->C D Thiazole Ester Intermediate C->D E Saponification (Hydrolysis of the ester) D->E F This compound E->F

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocols

This protocol is a representative example based on established Hantzsch synthesis procedures.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq) and 2-phenylthioacetamide (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

  • Hydrolysis: The purified ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (1.5 eq).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC.

  • Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data: Biological Activities of Thiazole Derivatives

The thiazole scaffold is a common feature in compounds with a wide range of biological activities. The following tables summarize some of the reported activities for various thiazole derivatives.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound ClassCell LineActivity (IC50)Reference
2-amino-thiazole-5-carboxylic acid phenylamide derivativesK563 (Leukemia)Comparable to Dasatinib[6]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549, Bel7402, HCT-8Moderate to high activity[2]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7, HepG2Promising antiproliferative activity[7]

Table 2: Antibacterial Activity of Thiazole Derivatives

Compound ClassBacterial StrainActivity (MIC)Reference
2,4-disubstituted thiazole derivativesB. subtilis, S. aureus4.51–4.60 mM[1]
2,5-disubstituted thiazole derivativesMRSA, VISA, VRSA0.7–2.8 μg/mL[1]
Hantzsch thiazole derivativesVariousSignificant activity compared to amoxicillin and ciprofloxacin[4]

Hypothetical Drug Discovery and Development Workflow

The development of a novel therapeutic agent based on the thiazole scaffold would follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

A Compound Design & Synthesis B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Generation (SAR Studies) C->D E Lead Optimization D->E F Preclinical Studies (In vivo efficacy & toxicology) E->F G Clinical Trials F->G

Caption: A typical workflow for drug discovery and development.

Conclusion

References

An In-depth Technical Guide on 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific research chemical, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, is limited. This guide provides a comprehensive overview based on available data for the compound and closely related analogues within the thiazole class. The experimental protocols and potential biological activities are extrapolated from established research on similar molecular scaffolds.

Introduction

This compound is a heterocyclic organic compound belonging to the thiazole family. The thiazole ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This guide aims to provide researchers, scientists, and drug development professionals with a technical overview of this specific molecule, including its chemical properties, a plausible synthetic route, and its potential, yet currently undocumented, biological significance based on the activities of structurally related compounds.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueCitations
CAS Number 876715-98-9[1]
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol
Exact Mass 233.051 g/mol [1]
IUPAC Name This compound
Synonyms 2-BENZYL-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID, AKOS BBS-00009578[1]

Synthesis

Generalized Experimental Protocol: Hantzsch Thiazole Synthesis

A likely synthesis route involves the condensation of benzyl thioamide with an ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ester.

  • Step 1: Thiazole Ring Formation.

    • To a solution of benzyl thioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add ethyl 2-chloroacetoacetate (1 equivalent).[5]

    • The reaction mixture is heated under reflux for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis).

    • The crude ester from Step 1 is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[5]

    • The mixture is heated under reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.[5]

    • After the reaction is complete (monitored by TLC), the mixture is cooled, and the alcohol is removed under reduced pressure.

    • The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

    • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Below is a conceptual workflow diagram for this synthetic approach.

G cluster_start Starting Materials cluster_reaction1 Step 1: Hantzsch Condensation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Saponification cluster_final Final Product Benzyl_Thioamide Benzyl Thioamide Reaction1 Reflux in Methanol Benzyl_Thioamide->Reaction1 Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Reaction1 Intermediate Ethyl 2-benzyl-4-methyl- 1,3-thiazole-5-carboxylate Reaction1->Intermediate Reaction2 1. NaOH (aq), Reflux 2. Acidification (HCl) Intermediate->Reaction2 Final_Product 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylic acid Reaction2->Final_Product

Plausible synthetic workflow for the target compound.

Potential Biological Activity and Research Applications

There is no specific biological data available for this compound. However, the thiazole scaffold is a key component in a wide range of biologically active molecules. Research on structurally similar compounds suggests several potential areas of investigation for this molecule.

  • Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents. For example, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as inhibitors of the kinesin HSET (KIFC1), a motor protein involved in mitosis in some cancer cells.[6] Other substituted thiazole derivatives have shown anti-proliferative activity against various tumor cell lines.[7]

  • Antimicrobial Activity: The thiazole ring is a core component of some antimicrobial agents. Studies on various 2,4-disubstituted thiazoles and 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated antibacterial and antifungal properties.[8][9]

  • Enzyme Inhibition: Thiazole-containing compounds have been developed as inhibitors for a variety of enzymes. For instance, some thiazole carboxamide derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes.[6]

Given its structure, this compound is likely utilized as a building block or intermediate in the synthesis of more complex, biologically active molecules.[10] Researchers in drug discovery may use it as a starting material to generate libraries of novel compounds for high-throughput screening against various biological targets.

Conclusion

This compound is a research chemical with a molecular structure that suggests potential for biological activity, based on extensive research into the broader family of thiazole derivatives. While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for its synthesis and highlights potential areas for future investigation. Its primary role at present appears to be as a versatile intermediate for the synthesis of novel compounds for screening in drug discovery and medicinal chemistry programs. Further research is required to elucidate any intrinsic biological activity and to explore its full potential in the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This protocol outlines the required reagents, step-by-step procedures, and expected outcomes, including characterization data. The information is intended to guide researchers in the efficient and reproducible synthesis of this target molecule.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The this compound core is of interest for the development of novel therapeutic agents. The synthetic route described herein involves a two-step process: the Hantzsch condensation of 2-phenylthioacetamide and ethyl 2-chloroacetoacetate to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the final carboxylic acid product.

Data Presentation

Table 1: Physicochemical and Characterization Data

PropertyValueReference
IUPAC Name This compound
CAS Number 876715-98-9[1]
Molecular Formula C₁₂H₁₁NO₂S[2]
Molecular Weight 233.29 g/mol [1][2]
Appearance Off-white to pale yellow solid (Predicted)
Melting Point Not available
Solubility Soluble in methanol, ethanol, DMSO, DMF

Table 2: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsProductExpected Yield
1Hantzsch Thiazole Synthesis2-Phenylthioacetamide, Ethyl 2-chloroacetoacetate, EthanolEthyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate70-85% (Estimated)
2Ester HydrolysisEthyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate, Sodium HydroxideThis compound>90% (Estimated)

Experimental Protocols

Part 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

Materials:

  • 2-Phenylthioacetamide

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol

  • Pyridine (optional, as a base)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-phenylthioacetamide (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thioamide).

  • To this solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature with continuous stirring.

  • (Optional) Add a catalytic amount of pyridine (0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Collect the purified product, dry it under vacuum, and determine the yield and melting point. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of this compound

Materials:

  • Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents) in water to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1M hydrochloric acid. A precipitate should form.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the final this compound.

  • Determine the yield and melting point. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizations

Synthesis_Workflow reagents1 2-Phenylthioacetamide + Ethyl 2-chloroacetoacetate step1 Step 1: Hantzsch Thiazole Synthesis reagents1->step1 intermediate Ethyl 2-benzyl-4-methyl- 1,3-thiazole-5-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis intermediate->step2 reagents2 NaOH / H₂O, EtOH reagents2->step2 product 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid step2->product

Caption: Overall synthetic workflow for this compound.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates thioamide 2-Phenylthioacetamide intermediate1 Nucleophilic Attack thioamide->intermediate1 S-attack ketoester Ethyl 2-chloroacetoacetate ketoester->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 -HCl intermediate3 Dehydration intermediate2->intermediate3 product Ethyl 2-benzyl-4-methyl- 1,3-thiazole-5-carboxylate intermediate3->product -H₂O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis step.

References

Synthetic Route for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the thiazole moiety in a wide range of biologically active molecules. The synthetic route described herein is based on the well-established Hantzsch thiazole synthesis, offering a reliable and adaptable method for obtaining the target compounds.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The core of this strategy is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halo ketone. In this specific route, 2-phenylthioacetamide is reacted with ethyl 2-chloroacetoacetate to form the ethyl ester of the target molecule. Subsequent hydrolysis of the ester yields the final carboxylic acid derivative.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis A 2-Phenylthioacetamide C Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C D This compound C->D

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

This step employs the Hantzsch thiazole synthesis to construct the core thiazole ring.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2-PhenylthioacetamideC₈H₉NS151.231.0
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.591.1
Ethanol (absolute)C₂H₅OH46.07Solvent
Sodium bicarbonate (sat. aq.)NaHCO₃84.01Work-up
Ethyl acetateC₄H₈O₂88.11Extraction
Anhydrous sodium sulfateNa₂SO₄142.04Drying agent

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylthioacetamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylateC₁₄H₁₅NO₂S277.341.0
Sodium hydroxide (NaOH)NaOH40.002.0 - 3.0
EthanolC₂H₅OH46.07Solvent
WaterH₂O18.02Solvent
Hydrochloric acid (conc.)HCl36.46For acidification

Protocol:

  • Dissolve ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield: 80-90%

Physicochemical Data

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue
IUPAC Name This compound
CAS Number 876715-98-9[1]
Molecular Formula C₁₂H₁₁NO₂S[1][2]
Molecular Weight 233.29 g/mol [1]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Thionyl chloride and sulfonyl chloride, which can be used to prepare one of the starting materials, are corrosive and react violently with water. They should be handled with extreme caution.

Logical Relationship of Synthesis Steps

logical_relationship Start Starting Materials (2-Phenylthioacetamide, Ethyl acetoacetate) Prep_Halo Preparation of Ethyl 2-chloroacetoacetate Start->Prep_Halo Hantzsch Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Hantzsch Prep_Halo->Hantzsch Ester Intermediate Product (Ethyl Ester) Hantzsch->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Final_Product Final Product (Carboxylic Acid) Hydrolysis->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: Logical flow from starting materials to the final purified product.

References

Application Notes and Protocols for the Purification of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purity of this compound is critical for accurate biological evaluation and to meet regulatory standards. This document provides detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography.

Purification Method 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. Based on the solubility of related thiazole carboxylic acids, a mixed solvent system is often effective.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Promising solvent systems for related structures include mixtures of alcohols (e.g., methanol, ethanol) and water, or ethers (e.g., tetrahydrofuran (THF)) and alkanes (e.g., hexane).[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., methanol or THF) to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.

    • If turbidity appears, add a few drops of the primary solvent until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal formation, the flask can be placed in an ice bath or refrigerator for a period of time (e.g., 1-2 hours).[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Systems
Primary SolventAnti-SolventTemperature Range (°C)Expected Purity
MethanolWater0 - 60>98%
Tetrahydrofuran (THF)Hexane0 - 60>98%
EthanolWater0 - 60>97%

Note: The optimal solvent ratio and temperature range should be determined empirically.

Workflow Diagram: Recrystallization

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation A Crude Compound B Add Primary Solvent A->B C Heat to Dissolve B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Add Anti-Solvent C->E No Insoluble Impurities D->E F Cool Slowly E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J J I->J Pure Compound

Caption: Workflow for the purification of this compound by recrystallization.

Purification Method 2: Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For acidic compounds like this compound, both normal-phase and reversed-phase chromatography can be effective.

Experimental Protocol: Normal-Phase Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the selected solvent system.

    • A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), can be used to improve separation.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Experimental Protocol: Reversed-Phase Chromatography

For more polar compounds or when normal-phase chromatography is not effective, reversed-phase (RP) chromatography can be employed.

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: C18-functionalized silica is the most common stationary phase for RP chromatography.

    • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile is used. A small amount of an acid, such as formic acid (0.1%), is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[2]

  • Column Equilibration and Sample Loading:

    • Equilibrate the RP column with the initial mobile phase composition.

    • Dissolve the crude sample in a minimal amount of the mobile phase and inject it into the chromatograph.

  • Elution and Fraction Collection:

    • Elute the compound using a gradient of increasing organic solvent concentration (e.g., 0-60% methanol in water).[2]

    • Collect fractions corresponding to the peak of the target compound.

  • Solvent Removal:

    • Remove the organic solvent and water, often by lyophilization or evaporation under reduced pressure, to obtain the purified product.

Data Presentation: Chromatography Conditions
Chromatography ModeStationary PhaseTypical Eluent SystemExpected Purity
Normal-PhaseSilica GelDichloromethane/Methanol (gradient)>99%
Normal-PhaseSilica GelHexane/Ethyl Acetate (gradient)>99%
Reversed-PhaseC18 SilicaWater/Methanol with 0.1% Formic Acid (gradient)>99%

Workflow Diagram: Column Chromatography

Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A Select Stationary & Mobile Phase B Pack Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor by TLC/HPLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I I H->I Pure Compound

Caption: General workflow for the purification of this compound by column chromatography.

References

The Versatility of the 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Scaffold in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for the development of a diverse range of therapeutic agents. While specific biological data for the parent compound, this compound, is not extensively documented in publicly available literature, numerous derivatives have demonstrated significant potential in treating a variety of diseases, including cancer, gout, and diabetes. This document provides an overview of the key applications of this chemical motif, supported by quantitative data from studies on its analogs, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

I. Anticancer Applications: Targeting Mitotic Kinesins

A significant area of investigation for thiazole-5-carboxylic acid derivatives is in oncology, particularly in the development of inhibitors for mitotic kinesins like HSET (KIFC1). HSET is crucial for the survival of cancer cells with extra centrosomes, a common feature in many tumors. Inhibiting HSET leads to the formation of multipolar spindles during mitosis, ultimately triggering cell death in these cancer cells.

A notable example is the study of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives as potent and selective HSET inhibitors.[1] While not the exact title compound, this analog shares the core thiazole-5-carboxylic acid moiety and provides valuable insights into the potential of this scaffold.

Quantitative Data: HSET Inhibition by Thiazole Analogs
CompoundHSET IC50 (nM)Eg5 IC50 (nM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Analog 1 (oxadiazole) 27>50,0000.345.4
Analog 2 (propyl chain) 5-fold increase from parentNot specifiedFavorableNot specified

Data summarized from a study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors.[1]

Experimental Protocol: HSET ADP-Glo™ Kinase Assay

This protocol outlines a common method for measuring the inhibitory activity of compounds against HSET.

Objective: To determine the IC50 value of a test compound against HSET by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human HSET protein

  • Microtubules

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (e.g., Kinesin reaction buffer)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Prepare a reaction mixture containing HSET protein, microtubules, and assay buffer.

  • Initiate the kinase reaction by adding ATP to the reaction mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HSET_Inhibition_Pathway cluster_mitosis Mitosis in Cancer Cell with Centrosome Amplification cluster_hset HSET Function and Inhibition Cancer_Cell Cancer Cell (Centrosome Amplification) Multipolar_Spindle Multipolar Spindle Formation Cancer_Cell->Multipolar_Spindle Default Pathway HSET HSET (KIFC1) Kinesin Cell_Death Apoptosis / Cell Death Multipolar_Spindle->Cell_Death Bipolar_Spindle Bipolar Spindle Formation (Pseudo) HSET->Bipolar_Spindle Clusters extra centrosomes Cell_Survival Cancer Cell Survival Bipolar_Spindle->Cell_Survival Thiazole_Inhibitor 2-Benzyl-4-methyl-1,3-thiazole -5-carboxylic acid Analog Thiazole_Inhibitor->HSET Inhibits

Caption: HSET inhibition pathway in cancer cells.

Experimental_Workflow_IC50 Start Start: Compound Preparation Assay_Setup Assay Plate Setup (Compound + HSET + MTs) Start->Assay_Setup Reaction_Initiation Initiate Reaction with ATP Assay_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Detection Add Kinase Detection Reagent ADP_Glo->Detection Luminescence Measure Luminescence Detection->Luminescence Analysis Data Analysis and IC50 Determination Luminescence->Analysis Gout_Pathway Purines Purines (from diet and cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO Hyperuricemia Hyperuricemia (High Uric Acid) Uric_Acid->Hyperuricemia Gout Gout Hyperuricemia->Gout XO Xanthine Oxidase (XO) Thiazole_Inhibitor 2-Benzamido-4-methylthiazole -5-carboxylic acid derivative Thiazole_Inhibitor->XO Inhibits PPARg_Signaling cluster_cell Adipocyte / Muscle Cell PPARg PPARγ Receptor (in nucleus) RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Thiazole_Agonist Thiazole Derivative (e.g., Glitazone-like) Thiazole_Agonist->PPARg Activates

References

No Documented Applications of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific literature and databases, no specific applications of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid in the field of proteomics research have been documented. Consequently, the generation of detailed application notes, experimental protocols, and associated data visualizations for this specific compound is not possible at this time.

This indicates that this compound is likely not a compound that has been utilized or reported in proteomics studies for applications such as protein labeling, cross-linking, enrichment, or as a modulator of protein pathways investigated via proteomic techniques.

Application Notes and Protocols: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a versatile heterocyclic intermediate with significant potential in drug discovery. The thiazole scaffold is a prominent feature in numerous biologically active compounds and approved drugs, owing to its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, highlighting its utility as a scaffold for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
CAS Number 876715-98-9
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO and DMF

Application Notes

The this compound core is a key building block for the synthesis of a diverse range of bioactive molecules. Its structural features, including the aromatic benzyl group, the reactive carboxylic acid moiety, and the stable thiazole ring, make it an attractive starting point for medicinal chemistry campaigns.

Anti-inflammatory Agents:

Derivatives of the thiazole-5-carboxylic acid scaffold have shown potential as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The carboxylic acid group can be readily converted to amides and esters, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for COX-1 and COX-2. The benzyl group can also be modified to probe interactions with hydrophobic pockets in the enzyme's active site.

Kinase Inhibitors:

The thiazole ring is a common feature in many kinase inhibitors. The this compound scaffold can be elaborated to target various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2.[1] The carboxylic acid provides a convenient handle for introducing pharmacophores that can interact with the ATP-binding site or allosteric sites of kinases.

General Synthetic Utility:

The carboxylic acid functionality of this intermediate allows for a wide range of chemical transformations, including but not limited to:

  • Amide bond formation: Coupling with various amines to generate a library of amides.

  • Esterification: Reaction with alcohols to produce esters with varying steric and electronic properties.

  • Reduction: Conversion of the carboxylic acid to a primary alcohol, which can be further functionalized.

  • Curtius or Schmidt rearrangement: To access the corresponding amine.

This synthetic versatility enables the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target compound based on the Hantzsch thiazole synthesis, followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

This step involves the condensation of phenylthioacetamide with ethyl 2-chloroacetoacetate.

  • Materials:

    • Phenylthioacetamide

    • Ethyl 2-chloroacetoacetate

    • Ethanol

    • Sodium bicarbonate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve phenylthioacetamide (10 mmol) in 100 mL of ethanol.

    • Add sodium bicarbonate (12 mmol) to the solution.

    • To this stirred suspension, add ethyl 2-chloroacetoacetate (11 mmol) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol to afford ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ethyl ester.

  • Materials:

    • Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (from Step 1)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Hydrochloric acid (HCl) solution (e.g., 2 M)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Suspend ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (5 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

    • Add 20 mL of 2 M NaOH solution to the suspension.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Amide Coupling for Library Synthesis

This protocol provides a general method for the synthesis of amide derivatives from this compound.

  • Materials:

    • This compound

    • A primary or secondary amine of choice

    • N,N-Dimethylformamide (DMF)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of this compound (1 mmol) in 10 mL of anhydrous DMF, add EDC (1.2 mmol) and HOBt (1.2 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (1.1 mmol) followed by DIPEA (2.5 mmol).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

    • Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Quantitative Data

The following tables summarize the biological activities of compounds structurally related to this compound, demonstrating the potential of this scaffold in drug discovery.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Thiazole Derivatives

Compound IDModification on Thiazole ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) --0.002>1
Compound 2a 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide>100.958>10.4
Compound 2b 2-(4-tert-butylphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide0.2390.1911.25
Compound 2j 2-(3,4-dimethoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide>100.957>10.4

Data adapted from a study on new thiazole carboxamide derivatives as COX inhibitors.[2]

Table 2: In Vitro Protein Kinase CK2 Inhibitory Activity of Thiazole Derivatives

Compound IDModification on Thiazole ScaffoldCK2α IC₅₀ (µM)CK2α' IC₅₀ (µM)
Compound 33 1,3-thiazole-5-carboxylic acid derivative0.4-
Pyridine Analog Azabenzene analog of 4-(thiazol-5-yl)benzoic acid0.014-0.0170.0046-0.010
Benzyloxy Analog 2-halo- or 2-methoxy-benzyloxy at 3-position of benzoic acid0.014-0.0160.0088-0.014

Data adapted from studies on thiazole derivatives as protein kinase CK2 inhibitors.[1][3]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis Phenylthioacetamide Phenylthioacetamide Reaction1 Condensation (Ethanol, NaHCO3, Reflux) Phenylthioacetamide->Reaction1 Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Reaction1 Intermediate Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate Reaction1->Intermediate Reaction2 Hydrolysis (Ethanol, NaOH, Reflux) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product G Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Other_Mod Other Modifications Start->Other_Mod Library Compound Library Amide_Coupling->Library Esterification->Library Other_Mod->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Thiazole Derivatives (Potential Inhibitors) Inhibitor->COX

References

Application Note: Protocol for Derivatization of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a thiazole core, a carboxylic acid group, a benzyl moiety, and a methyl group, offers multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel compounds with desired properties. The carboxylic acid group is a primary handle for derivatization, readily undergoing reactions to form amides, esters, and other functional groups. This application note provides a detailed protocol for the derivatization of this compound via amide bond formation, a common and crucial transformation in drug discovery.

Experimental Protocols

This section details the methodology for the synthesis of amide derivatives of this compound using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials and Reagents

  • This compound (CAS 876715-98-9)[1][2]

  • Amine of interest (e.g., morpholine, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol: Amide Coupling Reaction

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution at room temperature, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of two representative amide derivatives of this compound.

DerivativeAmine UsedMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
Amide 1 MorpholineC₁₆H₁₈N₂O₂S302.3985>98
Amide 2 BenzylamineC₁₉H₁₈N₂OS322.4389>99

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start_end start_end process process reagents reagents purification purification analysis analysis A 1. Dissolve Thiazole Carboxylic Acid in Anhydrous DMF B 2. Add Amine, HATU, and DIPEA A->B C 3. Stir at Room Temperature & Monitor by TLC B->C D 4. Dilute with Ethyl Acetate C->D E 5. Wash with NaHCO3 and Brine D->E F 6. Dry and Concentrate E->F G 7. Silica Gel Column Chromatography F->G H 8. Characterize by NMR & MS G->H I Final Product H->I

Caption: Workflow for the amide derivatization of this compound.

Signaling Pathway/Logical Relationship Diagram

derivatization_logic start_molecule start_molecule activation activation intermediate intermediate nucleophile nucleophile product product A This compound B Carboxylic Acid Activation (e.g., with HATU) A->B Step 1 C Activated Ester Intermediate B->C Formation D Nucleophilic Attack by Amine (R-NH2) C->D Step 2 E Amide Derivative D->E Formation

Caption: Logical steps in the formation of an amide derivative from the parent carboxylic acid.

References

Application Notes and Protocols for In Vitro Assays of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, a novel synthetic compound with potential therapeutic applications. Given the prevalence of anticancer and antimicrobial activities within the thiazole chemical class, the following protocols are designed to assess the efficacy of this compound in these key areas.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

A primary step in the evaluation of a novel compound for anticancer potential is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Quantitative Data Summary: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The table below presents hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 48-hour incubation period.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma25.8
A549Lung Carcinoma32.5
HCT116Colon Carcinoma18.9
HeLaCervical Cancer21.3
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for determining the IC50 value of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare Compound Dilutions seed_cells->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end

Workflow for the MTT Cell Viability Assay.

Antimicrobial Activity: Broth Microdilution Assay

Thiazole derivatives have been reported to possess antimicrobial properties. The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Quantitative Data Summary: Hypothetical MIC Values

The table below presents hypothetical MIC values for this compound against a panel of common microbial strains.

Microbial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Bacillus subtilisGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Pseudomonas aeruginosaGram-negative Bacteria>128
Candida albicansFungus64
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the procedure for determining the MIC of this compound.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compound Prepare Compound Dilutions in 96-well Plate start->prep_compound inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate prep_compound->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination via Broth Microdilution.

Potential Signaling Pathway Involvement

While the specific molecular target of this compound is not yet elucidated, many small molecule inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Further investigation through techniques like Western blotting or kinase profiling would be necessary to identify the precise mechanism of action.

Putative_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Compound 2-Benzyl-4-methyl-1,3- thiazole-5-carboxylic acid Compound->MEK ? Compound->Akt ?

Putative Signaling Pathways for Further Investigation.

Application Notes and Protocols for Testing 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Efficacy in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While the specific biological activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is not yet fully characterized, its structural similarity to other biologically active thiazoles suggests its potential as a therapeutic agent. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound using established and reproducible animal models.

The following sections will detail the methodologies for two standard preclinical models of inflammation: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for studying systemic inflammatory responses. These protocols are designed to guide researchers in obtaining robust and reliable data on the potential anti-inflammatory effects of this compound.

Preclinical Evaluation of Anti-Inflammatory Efficacy

Animal Model 1: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and well-characterized assay for investigating the efficacy of potential anti-inflammatory drugs on acute inflammation.

Objective: To assess the ability of this compound to reduce acute inflammation in the paw of a rodent following the injection of carrageenan.

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment and Induction Phase cluster_2 Efficacy Assessment Phase acclimatization Animal Acclimatization (7 days) grouping Randomization into Groups (n=6-8 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administration of Test Compound (e.g., 10, 25, 50 mg/kg, p.o.) or Vehicle/Positive Control baseline->treatment induction Subplantar Injection of Carrageenan (1% in saline) into Hind Paw treatment->induction measurement Paw Volume Measurement (hourly for 4-6 hours) induction->measurement euthanasia Euthanasia and Tissue Collection measurement->euthanasia analysis Data Analysis: - Paw Edema Inhibition (%) - Histopathology - Cytokine Analysis euthanasia->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are suitable for this model. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (this compound) at low, medium, and high doses (e.g., 10, 25, and 50 mg/kg).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Efficacy Assessment:

    • Paw Edema: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Histopathology: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected, fixed in 10% formalin, and processed for hematoxylin and eosin (H&E) staining to assess cellular infiltration and tissue damage.

    • Biochemical Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like myeloperoxidase (MPO) and prostaglandins.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-1.25 ± 0.08-
Positive Control (Indomethacin)100.45 ± 0.05*64.0
This compound (Low Dose)10Data to be generatedData to be generated
This compound (Medium Dose)25Data to be generatedData to be generated
This compound (High Dose)50Data to be generatedData to be generated

*p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.

Animal Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines induced by LPS.

Objective: To determine the effect of this compound on the systemic production of pro-inflammatory cytokines following an LPS challenge in mice.

Signaling Pathway:

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Test_Compound 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid Test_Compound->MyD88 Potential Inhibition Test_Compound->IKK Potential Inhibition Test_Compound->NFkB Potential Inhibition

Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control + Saline

    • Vehicle Control + LPS

    • Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS

    • Test Compound (low, medium, high doses) + LPS

  • Procedure:

    • Administer the vehicle, positive control, or test compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).

    • After 60 minutes, administer LPS (from E. coli, 1 mg/kg) intraperitoneally. The control group receives sterile saline.

    • At 1.5 to 2 hours post-LPS administration (peak time for many cytokines), collect blood via cardiac puncture under anesthesia.

  • Efficacy Assessment:

    • Cytokine Analysis: Prepare serum from the collected blood and measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Organ Analysis: Major organs like the liver, lungs, and spleen can be collected for histopathological examination to assess for signs of inflammation and tissue damage.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (± SEM)Serum IL-6 (pg/mL) (± SEM)Serum IL-1β (pg/mL) (± SEM)
Vehicle Control + Saline-Below Detection LimitBelow Detection LimitBelow Detection Limit
Vehicle Control + LPS-5500 ± 4508500 ± 6001200 ± 150
Positive Control (Dexamethasone) + LPS1800 ± 1001200 ± 200250 ± 50*
This compound (Low Dose) + LPS10Data to be generatedData to be generatedData to be generated
This compound (Medium Dose) + LPS25Data to be generatedData to be generatedData to be generated
This compound (High Dose) + LPS50Data to be generatedData to be generatedData to be generated

*p < 0.05 compared to Vehicle Control + LPS. SEM: Standard Error of the Mean.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo evaluation of the anti-inflammatory potential of this compound. By utilizing the carrageenan-induced paw edema and LPS-induced systemic inflammation models, researchers can effectively assess both local and systemic anti-inflammatory effects. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding further preclinical development. It is recommended to perform dose-response studies to establish the potency of the compound and to include pharmacokinetic and toxicological assessments in subsequent stages of research.

Application Notes and Protocols: High-Throughput Screening of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries based on this core have been investigated for their potential as inhibitors of various enzymes implicated in human diseases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries against two key drug targets: Kinesin Family Member C1 (KIFC1/HSET) and Xanthine Oxidase (XO).

KIFC1 (HSET) is a minus-end-directed motor protein of the kinesin-14 family that plays a crucial role in the formation of the mitotic spindle. In many cancer cells with extra centrosomes, KIFC1 is essential for clustering these centrosomes into a bipolar spindle, enabling cell survival. Inhibition of KIFC1 leads to the formation of multipolar spindles and subsequent mitotic catastrophe in cancer cells, making it an attractive target for cancer therapy.

Xanthine Oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a condition that is a precursor to gout. XO is also a significant source of reactive oxygen species (ROS), implicating it in oxidative stress and related pathologies. Therefore, inhibitors of XO are sought after for the treatment of gout and other diseases associated with high uric acid levels.

These application notes provide a framework for the synthesis of a diverse library of this compound derivatives and subsequent high-throughput screening campaigns to identify potent and selective inhibitors of KIFC1 and XO.

Compound Library Generation

A combinatorial library of this compound derivatives can be efficiently synthesized using the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For library generation, a variety of substituted thioamides and α-haloketones can be employed to introduce diversity at different positions of the thiazole core.

General Synthetic Protocol for Library Generation:

A one-pot synthesis method can be adapted for parallel synthesis in a multi-well plate format.

  • Preparation of α-bromo-β-ketoester: Ethyl acetoacetate is treated with a brominating agent such as N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-oxobutanoate.

  • Hantzsch Thiazole Synthesis:

    • To a solution of a substituted thiobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol) in each well of a reaction block, add ethyl 2-bromo-3-oxobutanoate (1.1 eq).

    • The reaction mixture is heated under reflux for 2-4 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. .

    • The resulting crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate derivatives are then purified by parallel flash chromatography.

  • Hydrolysis to Carboxylic Acids:

    • The purified esters are dissolved in a mixture of tetrahydrofuran (THF) and water.

    • Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • The reaction is quenched with a weak acid (e.g., 1 M HCl) to neutralize the mixture.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final this compound derivatives.

This parallel synthesis approach allows for the rapid generation of a diverse library of compounds for HTS.

High-Throughput Screening Protocols

Target 1: Kinesin Family Member C1 (KIFC1/HSET)

Assay Principle:

The high-throughput screening assay for KIFC1 inhibitors is based on the quantification of ADP produced from the microtubule-stimulated ATPase activity of the KIFC1 motor domain. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and robust method for this purpose.

Experimental Workflow:

HTS_Workflow_KIFC1 cluster_reaction Assay Reaction cluster_detection Signal Detection Compound_Dispensing Dispense Library Compounds (e.g., 20 nL in DMSO) Enzyme_Mix Add KIFC1/Microtubule Mix (KIFC1, Paclitaxel-stabilized Microtubules, ATP in assay buffer) Compound_Dispensing->Enzyme_Mix Control_Dispensing Dispense Controls (Positive: No Enzyme; Negative: DMSO) Control_Dispensing->Enzyme_Mix Incubation1 Incubate at RT (e.g., 60 min) Enzyme_Mix->Incubation1 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation1->ADP_Glo_Reagent Incubation2 Incubate at RT (e.g., 40 min) ADP_Glo_Reagent->Incubation2 Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation2->Kinase_Detection_Reagent Incubation3 Incubate at RT (e.g., 30 min) Kinase_Detection_Reagent->Incubation3 Luminescence_Reading Read Luminescence Incubation3->Luminescence_Reading

Caption: Workflow for the KIFC1 HTS assay.

Detailed Protocol:

This protocol is designed for a 384-well plate format.

Reagents and Materials:

  • Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Triton X-100.

  • KIFC1 Motor Domain: Purified recombinant human KIFC1 motor domain.

  • Microtubules: Paclitaxel-stabilized bovine brain microtubules.

  • ATP Solution: 10 mM ATP in water.

  • ADP-Glo™ Kinase Assay Kit: (Promega).

  • Compound Plates: 384-well plates containing the this compound library in DMSO.

  • Assay Plates: Low-volume 384-well white plates.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound from the compound plates into the assay plates. For controls, dispense DMSO (negative control) and a known KIFC1 inhibitor or buffer without enzyme (positive control).

  • Enzyme/Substrate Mix Preparation: Prepare a master mix containing KIFC1 motor domain (final concentration, e.g., 50 nM), paclitaxel-stabilized microtubules (final concentration, e.g., 5 µg/mL), and ATP (final concentration, e.g., 50 µM) in pre-warmed assay buffer.

  • Initiate Reaction: Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete the remaining ATP.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence signal using a plate reader.

Data Analysis:

The percentage inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Hits are typically defined as compounds that exhibit a percentage inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Target 2: Xanthine Oxidase (XO)

Assay Principle:

This HTS assay measures the inhibition of Xanthine Oxidase by monitoring the production of uric acid, which absorbs light at 295 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.

Experimental Workflow:

HTS_Workflow_XO cluster_reaction Assay Reaction cluster_detection Signal Detection Compound_Dispensing Dispense Library Compounds (e.g., 1 µL in DMSO) Enzyme_Mix Add Xanthine Oxidase in buffer Compound_Dispensing->Enzyme_Mix Control_Dispensing Dispense Controls (Positive: Allopurinol; Negative: DMSO) Control_Dispensing->Enzyme_Mix Incubation1 Pre-incubate at 25°C (e.g., 15 min) Enzyme_Mix->Incubation1 Substrate_Add Add Xanthine (Substrate) Incubation1->Substrate_Add Absorbance_Reading Kinetic Read at 295 nm (e.g., every 30s for 5 min) Substrate_Add->Absorbance_Reading

Caption: Workflow for the Xanthine Oxidase HTS assay.

Detailed Protocol:

This protocol is designed for a 384-well UV-transparent plate format.

Reagents and Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

  • Xanthine Oxidase: From bovine milk.

  • Xanthine Solution: 150 µM xanthine in assay buffer.

  • Allopurinol: Positive control inhibitor.

  • Compound Plates: 384-well plates containing the this compound library in DMSO.

  • Assay Plates: 384-well UV-transparent plates.

Procedure:

  • Compound Plating: Dispense 1 µL of each library compound from the compound plates into the assay plates. For controls, dispense DMSO (negative control) and allopurinol (positive control).

  • Enzyme Addition: Add 50 µL of Xanthine Oxidase solution (e.g., 0.1 U/mL in assay buffer) to each well.

  • Pre-incubation: Incubate the plates at 25°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of xanthine solution to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer in kinetic mode.

Data Analysis:

The rate of the reaction (V) is determined from the linear portion of the absorbance versus time curve. The percentage inhibition is calculated as:

% Inhibition = 100 * (1 - V_compound / V_negative_control)

Hits are identified as compounds showing significant inhibition (e.g., >50%).

Data Presentation

Quantitative data from the primary screen and subsequent dose-response experiments should be organized for clear comparison.

Table 1: Primary HTS Results Summary

TargetLibrary SizeHit Rate (%)Confirmation Rate (%)
KIFC110,0000.580
XO10,0000.875

Table 2: Dose-Response Data for Confirmed Hits

Compound IDTargetIC₅₀ (µM)Hill Slope
BMT-001KIFC12.5 ± 0.31.1
BMT-002KIFC15.1 ± 0.60.9
BMT-003XO8.7 ± 1.21.0
BMT-004XO12.3 ± 2.51.2
............

Signaling Pathway Diagrams

KIFC1 in Mitosis and the PI3K/AKT Pathway

Inhibition of KIFC1 in cancer cells with amplified centrosomes leads to mitotic arrest and apoptosis. KIFC1 has also been shown to influence the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.

KIFC1_Pathway cluster_mitosis Mitosis in Cancer Cells (with Amplified Centrosomes) cluster_inhibition Effect of KIFC1 Inhibition cluster_pi3k PI3K/AKT Pathway KIFC1 KIFC1 (HSET) Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering Multipolar_Spindle Multipolar Spindle Formation KIFC1->Multipolar_Spindle Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Cell_Survival Cell Survival Bipolar_Spindle->Cell_Survival Inhibitor 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid derivative Inhibitor->KIFC1 KIFC1_PI3K KIFC1 Inhibitor->KIFC1_PI3K Apoptosis Apoptosis Multipolar_Spindle->Apoptosis PI3K PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Cell_Proliferation Cell Proliferation & Survival pAKT->Cell_Proliferation KIFC1_PI3K->PI3K activates

Caption: KIFC1's role in mitosis and its link to the PI3K/AKT pathway.

Xanthine Oxidase in Purine Metabolism

Xanthine Oxidase is the final enzyme in the purine degradation pathway, leading to the formation of uric acid and reactive oxygen species.

XO_Pathway cluster_purine Purine Metabolism cluster_ros Byproduct Formation cluster_inhibition Effect of XO Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O Uric_Acid Uric Acid Xanthine->Uric_Acid O₂, H₂O XO1 Xanthine Oxidase (XO) XO1->Xanthine ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, H₂O₂) XO1->ROS XO2 Xanthine Oxidase (XO) XO2->Uric_Acid XO2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inhibitor 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid derivative Inhibitor->XO1 Inhibitor->XO2

Caption: The role of Xanthine Oxidase in the purine catabolism pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate (Intermediate) 1. Impure or Degraded Starting Materials: Ethyl 2-chloroacetoacetate can hydrolyze over time. Phenylthioacetamide may be of low purity.1a. Use freshly distilled or high-purity ethyl 2-chloroacetoacetate. 1b. Verify the purity of phenylthioacetamide by melting point or NMR spectroscopy. If necessary, recrystallize from a suitable solvent like toluene or ethanol.
2. Inefficient Reaction Conditions: Suboptimal temperature, reaction time, or solvent.2a. Ensure the reaction is refluxed for a sufficient duration (typically 5-6 hours). Monitor reaction progress using Thin Layer Chromatography (TLC). 2b. While methanol or ethanol are common solvents, consider screening other solvents like 1-butanol or 2-propanol which have been shown to be effective for similar syntheses.[1]
3. Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions.3a. Use a slight excess (around 1.1 equivalents) of the thioamide to ensure complete consumption of the α-haloester. 3b. Avoid strongly acidic conditions which can promote the formation of isomeric thiazoles.
Low Yield of this compound (Final Product) 1. Incomplete Hydrolysis of the Ester: Insufficient base, reaction time, or temperature for the saponification step.1a. Ensure at least 2 equivalents of a strong base like NaOH or KOH are used. 1b. Increase the reflux time for the hydrolysis step (typically 4 hours or more). Monitor the disappearance of the ester spot by TLC. 1c. A co-solvent system like methanol/water or ethanol/water is often used to ensure solubility of the ester.
2. Product Loss During Workup: Premature precipitation or incomplete extraction of the product.2a. After hydrolysis and removal of the alcohol solvent, ensure the aqueous solution is sufficiently acidified (pH 2-3) to fully precipitate the carboxylic acid. 2b. Cool the acidified mixture in an ice bath to maximize precipitation before filtration.
Presence of Impurities in the Final Product 1. Unreacted Starting Materials or Intermediates: Incomplete reaction in either the Hantzsch or hydrolysis step.1a. Improve reaction monitoring and ensure reactions go to completion. 1b. Purify the final product by recrystallization. Aqueous ethanol is a commonly used solvent system.
2. Formation of Side Products: As mentioned above, side reactions can lead to impurities.2a. Optimize reaction conditions to minimize side product formation. 2b. Column chromatography of the ester intermediate can be performed before hydrolysis if significant impurities are present.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of ethyl 2-chloroacetoacetate with phenylthioacetamide to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate. The second step is the alkaline hydrolysis (saponification) of the ethyl ester to yield the desired carboxylic acid. A one-pot procedure where the hydrolysis is performed directly after the initial condensation is also a viable and efficient option.[2]

Q2: How can I prepare the starting materials, ethyl 2-chloroacetoacetate and phenylthioacetamide?

A2: Ethyl 2-chloroacetoacetate can be synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride. Phenylthioacetamide is typically prepared from benzyl cyanide by reaction with hydrogen sulfide or by the reaction of phenylacetamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Q3: What are the critical parameters to control during the Hantzsch thiazole synthesis step?

A3: Key parameters include the purity of reactants, the choice of solvent, reaction temperature, and reaction time. The use of a slight excess of the thioamide can improve the yield. While conventional heating under reflux is common, microwave-assisted synthesis has been shown to significantly reduce reaction times.

Q4: What are the optimal conditions for the hydrolysis of the ethyl ester?

A4: Alkaline hydrolysis using an excess of a strong base like sodium hydroxide or potassium hydroxide in a mixed solvent system such as methanol/water or ethanol/water is effective. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.

Q5: How can I purify the final product, this compound?

A5: The crude product, after precipitation from an acidified aqueous solution, can be purified by recrystallization. A common and effective solvent system for recrystallization is aqueous ethanol. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar thiazole carboxylic acids.[2]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Phenylthioacetamide

  • Methanol

  • 2N Sodium Hydroxide (NaOH) solution

  • 4N Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (0.05 mol) and phenylthioacetamide (0.055 mol) in 50 mL of methanol.

  • Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • After the initial reaction is complete, add 20 mL of 2N NaOH solution to the reaction mixture.

  • Continue to reflux the mixture for an additional 4 hours to facilitate the hydrolysis of the ester.

  • After the hydrolysis is complete, remove the methanol by distillation under reduced pressure.

  • Cool the remaining aqueous mixture and acidify to a pH of approximately 2 with 4N HCl. This will cause the carboxylic acid to precipitate.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Quantitative Data

The following table summarizes the impact of different reaction conditions on the yield of thiazole derivatives in Hantzsch-type syntheses, providing a basis for optimization.

Reaction Condition Variation Observed Yield (%) Reference
Solvent (Hantzsch Synthesis) Ethanol/Water (50/50)82[1]
1-Butanol75[1]
2-Propanol68[1]
Water65[1]
Catalyst (Hantzsch Synthesis) None(Varies)-
Silica Supported Tungstosilisic Acid (15%)82[1]
Method (Hantzsch Synthesis) Conventional Heating (65 °C)82[1]
Ultrasonic Irradiation (Room Temp.)85[1]
Base (Hydrolysis) NaOHHigh[2]
KOHHigh-

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Hantzsch Thiazole Synthesis cluster_hydrolysis Alkaline Hydrolysis cluster_purification Purification Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Condensation Condensation Ethyl 2-chloroacetoacetate->Condensation Phenylthioacetamide Phenylthioacetamide Phenylthioacetamide->Condensation Intermediate Ethyl 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylate Condensation->Intermediate Methanol, Reflux Saponification Saponification Intermediate->Saponification NaOH, Reflux Final_Product_Salt Sodium 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylate Saponification->Final_Product_Salt Acidification Acidification Final_Product_Salt->Acidification HCl Precipitation_Filtration Precipitation & Filtration Acidification->Precipitation_Filtration Recrystallization Recrystallization Precipitation_Filtration->Recrystallization Final_Product 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylic acid Recrystallization->Final_Product troubleshooting_tree Start Low Yield Issue Check_Ester_Formation Is the ester intermediate formed in good yield? Start->Check_Ester_Formation Troubleshoot_Hantzsch Troubleshoot Hantzsch Synthesis: - Check reactant purity - Optimize solvent/temperature - Adjust stoichiometry Check_Ester_Formation->Troubleshoot_Hantzsch No Check_Hydrolysis Is the hydrolysis step proceeding to completion? Check_Ester_Formation->Check_Hydrolysis Yes Success Optimized Yield Troubleshoot_Hantzsch->Success Troubleshoot_Hydrolysis Troubleshoot Hydrolysis: - Increase base concentration - Extend reflux time - Ensure proper solvent system Check_Hydrolysis->Troubleshoot_Hydrolysis No Check_Workup Is significant product lost during workup? Check_Hydrolysis->Check_Workup Yes Troubleshoot_Hydrolysis->Success Troubleshoot_Workup Troubleshoot Workup: - Ensure complete precipitation (pH 2-3) - Cool before filtration - Check for solubility losses Check_Workup->Troubleshoot_Workup Yes Check_Purity Is the final product impure? Check_Workup->Check_Purity No Troubleshoot_Workup->Success Purify_Product Recrystallize from aqueous ethanol Check_Purity->Purify_Product Yes Check_Purity->Success No Purify_Product->Success

References

Technical Support Center: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter during the synthesis of this compound via the Hantzsch thiazole synthesis?

A1: The most common impurities typically arise from unreacted starting materials, side-products from the cyclization reaction, or incomplete hydrolysis of the ester intermediate. These include:

  • Unreacted Starting Materials:

    • 2-Phenylthioacetamide

    • Ethyl 2-chloroacetoacetate

  • Intermediate Species:

    • Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (from incomplete hydrolysis)

  • Side-Products:

    • Dimerization or self-condensation products of ethyl 2-chloroacetoacetate.

    • Side-products from reactions involving impurities in the starting materials. For instance, the presence of 2,2-dichloroacetoacetate in the ethyl 2-chloroacetoacetate starting material can lead to undesired chlorinated byproducts.[1]

Q2: My final product shows a low melting point and broad peaks in the NMR spectrum. What could be the cause?

A2: A low or broad melting point, along with broad NMR peaks, strongly suggests the presence of impurities. The most likely culprit is the presence of the unhydrolyzed ester intermediate, ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate. Even small amounts of this ester can significantly depress and broaden the melting point of the final carboxylic acid product. Another possibility is the presence of residual starting materials or other side-products from the Hantzsch condensation.

Troubleshooting Steps:

  • Check for Complete Hydrolysis: Re-examine the hydrolysis step. Ensure that the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, you may need to extend the reaction time, increase the temperature, or use a stronger base for hydrolysis.

  • Purification: If hydrolysis is complete, the issue may be with the purification process. Recrystallization is a common method for purifying the final product.[2] Experiment with different solvent systems to achieve optimal purification. A patent for a similar compound, 4-methylthiazole-5-carboxylic acid, suggests that a final product purity of over 98% is achievable.[3]

Q3: I am observing a significant amount of a byproduct with a similar retention time to my product in HPLC analysis. How can I identify and remove it?

A3: A byproduct with a similar retention time suggests a structurally related impurity. This could be a regioisomer or a derivative of your target molecule.

Identification and Removal Strategy:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This will provide crucial clues about its identity.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can fully elucidate its structure.

  • Chromatographic Separation: Optimize your HPLC method to improve the separation between your product and the impurity. This can be achieved by adjusting the mobile phase composition, gradient, flow rate, or by trying a different column chemistry. For preparative scale, column chromatography is a viable option for removing such impurities.

Q4: The yield of my Hantzsch thiazole synthesis is consistently low. What factors could be contributing to this?

A4: Low yields in the Hantzsch synthesis can be attributed to several factors, from the quality of reagents to the reaction conditions.

Potential Causes and Solutions:

  • Reagent Quality: The purity of the starting materials, particularly the α-haloketone (ethyl 2-chloroacetoacetate), is critical. Impurities can lead to side reactions that consume the reagents and lower the yield.[1]

  • Reaction Conditions: The Hantzsch synthesis is often sensitive to reaction temperature and solvent.[4] Optimizing these parameters can significantly improve the yield. Running the reaction under inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative side reactions.

  • Base Selection: The choice and amount of base used can influence the reaction outcome. For related syntheses, bases like sodium carbonate have been used.[5]

  • Workup Procedure: Ensure that the workup procedure is not causing product loss. This includes efficient extraction and minimizing transfers between vessels.

Quantitative Data Summary

ParameterTypical Value/RangeSignificanceSource
Purity of Final Product >98%A purity of over 98% is often achievable for thiazole carboxylic acids with proper purification.[3]
Yield of Hantzsch Synthesis 79-90%For similar Hantzsch syntheses, yields in this range have been reported, indicating the potential for an efficient reaction.[4]
Yield of Hydrolysis Step Typically high (>90%)Hydrolysis of the ester to the carboxylic acid is generally a high-yielding step if driven to completion.General chemical knowledge

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via the Hantzsch synthesis is provided below. This is a representative procedure and may require optimization.

Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylthioacetamide (1 equivalent) in a suitable solvent such as ethanol.

  • Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary but is typically in the range of 2-6 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.[3]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system.

Visualizations

Troubleshooting_Workflow Start Start: Synthesis of This compound Problem Problem Identified: Low Purity/Yield Start->Problem Check_Hydrolysis Is Hydrolysis Complete? Problem->Check_Hydrolysis Low Purity Check_Purity Are Starting Materials Pure? Problem->Check_Purity Low Yield Optimize_Hydrolysis Optimize Hydrolysis Step Check_Hydrolysis->Optimize_Hydrolysis No Purify_Product Purify Final Product Check_Hydrolysis->Purify_Product Yes Optimize_Condensation Optimize Hantzsch Condensation Check_Purity->Optimize_Condensation Yes Source_Reagents Source High-Purity Starting Materials Check_Purity->Source_Reagents No Optimize_Condensation->Purify_Product Optimize_Hydrolysis->Purify_Product End End: High Purity Product Purify_Product->End Source_Reagents->Optimize_Condensation

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability issues of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: Based on the general reactivity of the thiazole ring and carboxylic acid functional group, you should consider the following potential stability issues:

  • Hydrolysis: The carboxylic acid group may undergo esterification in alcoholic solvents, and the thiazole ring, while generally stable, could be susceptible to cleavage under harsh acidic or basic conditions.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation. Exposure to light may lead to the formation of reactive species like singlet oxygen, which can cause degradation of the thiazole ring.[1][2]

  • Oxidation: The thiazole ring is generally resistant to some oxidizing agents, but strong oxidants like potassium permanganate can cleave the ring.[3] The sulfur atom in the thiazole ring can also be a site for oxidation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur. The overall stability of the molecule in solution will likely decrease with increasing temperature.

  • pH Sensitivity: The solubility and stability of the compound can be significantly influenced by the pH of the solution due to the presence of the carboxylic acid group (acidic) and the thiazole nitrogen (weakly basic).

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in color is a common indicator of chemical degradation. For thiazole derivatives, this could be due to photodegradation, which can lead to the formation of colored byproducts.[1] It is also possible that oxidative degradation is occurring. To troubleshoot this, you should store your solutions protected from light in amber vials or wrapped in aluminum foil and consider working under an inert atmosphere (e.g., nitrogen or argon).

Q3: My compound seems to be precipitating out of solution. What could be the reason?

A3: Precipitation could be due to several factors:

  • pH Changes: The solubility of this compound is likely pH-dependent. The carboxylic acid will be deprotonated and more soluble at higher pH, while the protonated form at lower pH may be less soluble. Unintended changes in the pH of your solution could cause the compound to precipitate.

  • Solvent Evaporation: If you are working with volatile solvents, evaporation can increase the concentration of your compound beyond its solubility limit.

  • Degradation: A degradation product that is less soluble than the parent compound may be forming and precipitating.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of small molecules. An ideal HPLC method should be able to separate the parent compound from its degradation products. Other techniques that can be useful include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.

  • UV-Vis Spectroscopy: To monitor for changes in the absorbance spectrum, which can indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Problem: You observe new peaks in your HPLC chromatogram when analyzing a solution of this compound that has been stored for some time.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help you to identify the retention times of the degradation products.
Contamination Ensure that all solvents, reagents, and glassware are clean and of high purity. Analyze a blank sample (solvent only) to rule out contamination from the analytical system.
Impurity in the original sample Re-analyze a freshly prepared solution from the original solid material to confirm if the new peaks are present from the start.
Issue 2: Poor Reproducibility of Experimental Results
  • Problem: You are getting inconsistent results in your experiments involving solutions of this compound.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solution Instability Prepare fresh solutions of the compound immediately before each experiment. If this is not feasible, perform a preliminary stability study to determine how long your solution is stable under your experimental conditions.
Inconsistent pH Buffer your solutions to maintain a constant pH, especially if your experiment is sensitive to pH changes.
Light Exposure Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.
Temperature Fluctuations Store your solutions at a constant and controlled temperature. Avoid repeated freeze-thaw cycles if your solutions are frozen for storage.

Illustrative Data on Stability of a Related Thiazole Derivative

The following table provides hypothetical stability data for a generic thiazole carboxylic acid derivative under forced degradation conditions. This is for illustrative purposes only and may not be representative of the actual stability of this compound.

Stress Condition Conditions Hypothetical % Degradation Potential Degradation Products
Acidic 0.1 M HCl at 60 °C for 24h15%Hydrolysis of side chains, potential ring opening
Basic 0.1 M NaOH at 60 °C for 24h25%Decarboxylation, potential ring opening
Oxidative 3% H₂O₂ at RT for 24h30%N-oxides, S-oxides, ring-opened products
Thermal 80 °C in solution for 48h10%Decarboxylation
Photolytic UV light (254 nm) for 24h40%Complex mixture of photo-rearranged products

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

G Diagram 1: General Workflow for a Chemical Stability Study cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion A Define Compound and Solution B Identify Potential Stress Factors (pH, Light, Temp, Oxidants) A->B C Prepare Solutions B->C D Expose to Stress Conditions (Forced Degradation) C->D E Collect Samples at Time Points D->E F Analyze by Stability-Indicating Method (e.g., HPLC) E->F G Identify and Quantify Degradation Products F->G H Characterize Degradants (LC-MS, NMR) G->H I Determine Degradation Pathways H->I J Establish Stable Storage and Handling Conditions I->J

Caption: General Workflow for a Chemical Stability Study.

G Diagram 2: Hypothetical Degradation Pathway for a Thiazole Carboxylic Acid cluster_0 Degradation Pathways cluster_1 Potential Degradation Products A This compound B Photodegradation (UV Light, O2) A->B C Oxidation (e.g., H2O2) A->C D Hydrolysis (Strong Acid/Base) A->D E Thermal Stress (Heat) A->E F Ring-Opened Products B->F I Photoisomers B->I G S-Oxide / N-Oxide C->G D->F H Decarboxylated Product E->H

Caption: Hypothetical Degradation Pathways.

References

Overcoming poor solubility of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The molecule possesses several characteristics that contribute to low aqueous solubility. Its structure contains a benzyl group and a thiazole ring, which are largely non-polar and hydrophobic. While the carboxylic acid group can participate in hydrogen bonding, the larger hydrophobic backbone dominates, limiting its interaction with water molecules at neutral pH.[1][2][3]

Q2: What is the primary and most effective strategy for solubilizing a poorly soluble carboxylic acid like this one?

A2: The most common and effective method for increasing the solubility of acidic compounds is pH adjustment to form a salt.[1][4][5] By increasing the pH of the aqueous medium with a base (e.g., NaOH, KOH), the carboxylic acid group deprotonates to form a carboxylate salt.[1][6][7] This ionized form is significantly more polar and, therefore, more soluble in water.[1][8]

Q3: What are other common methods to improve the solubility of this compound?

A3: Beyond pH adjustment, several other techniques are widely used in pharmaceutical development:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility.[9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule within their lipophilic cavity, while their hydrophilic exterior improves aqueous solubility.[10][][12][13]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a solid state.[14][15][16][17] When exposed to water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[17][18]

Q4: How does the pKa of the carboxylic acid influence solubility?

A4: The pKa is the pH at which the compound is 50% ionized and 50% unionized. For a carboxylic acid, at pH values significantly below the pKa, the compound will be in its neutral, less soluble form. As the pH rises above the pKa, the compound increasingly converts to its ionized, more soluble salt form.[19][20] The "pKa rule" suggests that for effective salt formation, the pKa of the acidic drug should be at least two units lower than the pKa of the counterion (base).[20]

Troubleshooting Guide

Problem: My compound precipitates or "crashes out" of my aqueous buffer.

Potential Cause Troubleshooting Action
pH is too low. The pH of your solution is likely at or below the pKa of the carboxylic acid, favoring the poorly soluble neutral form. Solution: Increase the pH of the buffer using a suitable base (e.g., 1M NaOH) until the compound redissolves. Aim for a pH at least 2 units above the compound's pKa.[6][21]
Buffer capacity is exceeded. Adding the acidic compound may have lowered the pH of a weakly buffered solution, causing it to precipitate. Solution: Use a buffer with a higher buffering capacity or re-adjust the pH after the compound has been added.
Common Ion Effect. If you are using a salt form of the compound, the presence of a common ion in the buffer can reduce its solubility.[4][22] Solution: Try a different buffer system that does not contain a common ion.
Solvent polarity is too high. You are using a purely aqueous system where the compound has minimal solubility. Solution: Introduce a water-miscible co-solvent such as ethanol, DMSO, or PEG 400 to the aqueous buffer to create a more favorable solvent environment.[9]

Problem: The required concentration is not achieved even after pH adjustment.

Potential Cause Troubleshooting Action
Intrinsic solubility limit of the salt form is reached. Even the salt form has a finite solubility. Solution 1: Consider using a co-solvent in combination with pH adjustment.[13] Solution 2: Explore complexation with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[][23]
Compound is degrading at high pH. Some compounds may not be chemically stable at the high pH required for solubilization. Solution: Evaluate the compound's stability at the target pH over time. If it is unstable, consider alternative methods like solid dispersions or co-solvents at a more neutral pH.

Data Presentation

Table 1: Illustrative pH-Dependent Aqueous Solubility Profile

pHForm of CompoundExpected Aqueous Solubility
2.0Predominantly Unionized (Acid)< 0.01 mg/mL
4.0 (near pKa)50% Ionized / 50% Unionized0.1 - 1 mg/mL
7.4Predominantly Ionized (Salt)> 10 mg/mL
9.0Fully Ionized (Salt)> 50 mg/mL

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of the compound at different pH values.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH points (e.g., 2, 4, 5, 6, 7.4, 9).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Screening

Objective: To assess the impact of various co-solvents on the compound's solubility.

Methodology:

  • Prepare several binary solvent systems consisting of an aqueous buffer (e.g., PBS, pH 7.4) and a co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400). Prepare different ratios, such as 90:10, 80:20, and 70:30 (Aqueous:Co-solvent).

  • Follow steps 2-6 from the pH-Dependent Solubility protocol for each solvent system.

  • Analyze the data to identify the co-solvent and concentration that provides the desired solubility enhancement.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility by creating an amorphous dispersion of the compound in a hydrophilic polymer.

Methodology:

  • Select a hydrophilic carrier, such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[14]

  • Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol or acetone) at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.

  • Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, then pulverize and sieve it to obtain a fine powder.[14]

  • Characterize the solid dispersion (e.g., using DSC to confirm amorphous nature) and test its dissolution properties compared to the raw crystalline compound.

Visualizations

Caption: A decision workflow for enhancing the solubility of the target compound.

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

Troubleshooting guide for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common reactions involving 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, including its synthesis, amidation, and esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of the Carboxylic Acid

Question: My Hantzsch synthesis to produce the precursor, Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate, is resulting in a low yield. What are the potential causes?

Answer: Low yields in the Hantzsch thiazole synthesis, a common method for preparing the thiazole core, can arise from several factors[1]. Key areas to investigate include:

  • Reactant Purity: Impurities in the starting materials, ethyl 2-chloroacetoacetate and 2-phenylthioacetamide, can lead to significant side reactions, consuming reactants and complicating purification. Ensure the purity of starting materials before beginning.

  • Reaction Conditions: The reaction temperature and time are critical. While conventional heating often requires refluxing for several hours, inconsistent heating can lead to decomposition or incomplete reaction.

  • Solvent Choice: The solvent significantly impacts reaction rate and yield. While ethanol is commonly used, its purity is crucial. The presence of excess water can hinder the reaction. Using anhydrous solvents is recommended for optimal results[2].

  • Thioamide Stability: The thioamide starting material can be unstable, particularly under harsh acidic or thermal conditions, leading to its decomposition before it can react.

Question: I am having trouble hydrolyzing the ethyl ester precursor to the final carboxylic acid. Why is the reaction incomplete?

Answer: Incomplete hydrolysis (saponification) of the ethyl ester is a common issue.

  • Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. Often, using a slight excess (1.5-2.0 equivalents) can drive the reaction to completion.

  • Solvent System: The ester may have poor solubility in a purely aqueous medium. Using a co-solvent system like THF/water or Ethanol/water is typically necessary to ensure the ester is fully dissolved and accessible to the hydroxide ions.

  • Reaction Temperature: While room temperature may be sufficient for some esters, stubborn or sterically hindered esters often require heating. Refluxing the reaction mixture can significantly increase the rate of hydrolysis.

  • Steric Hindrance: The substitution on the thiazole ring may provide some steric hindrance, slowing the reaction. Increased reaction time and temperature are the primary remedies.

Section 2: Amide Coupling Reactions

Question: My amide coupling reaction between this compound and an amine is failing or giving very low yields. What should I check?

Answer: This is a frequent challenge, especially with heterocyclic carboxylic acids or electron-deficient amines. The primary causes often involve poor activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions[2].

  • Inefficient Acid Activation: The carboxylic acid must be converted to a more reactive intermediate. If your coupling reagent (e.g., EDC, HATU) is old, hydrated, or used in insufficient quantity, activation will be incomplete.

  • Amine Basicity: A premature acid-base reaction between your thiazole-carboxylic acid and the amine can form an unreactive ammonium carboxylate salt. This is why a non-nucleophilic base (like DIPEA or triethylamine) is crucial to neutralize the acid and free the amine for nucleophilic attack[2].

  • Presence of Water: Water can hydrolyze the activated acid intermediate back to the starting carboxylic acid, effectively killing the reaction. Always use anhydrous solvents (like DMF or DCM) and dry glassware.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling[2]. For such cases, switching to a more reactive coupling agent like HATU or converting the acid to an acyl fluoride may be necessary.

Question: How do I choose the correct amide coupling reagent?

Answer: The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and sensitivity to racemization.

  • Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice due to its high efficiency and the water-soluble nature of its urea byproduct, which simplifies purification. DCC is also effective but forms an insoluble urea byproduct that must be filtered off. These are often used with additives like HOBt or NHS to improve yields and suppress side reactions.

  • Uronium/Aminium Salts (HATU, HBTU): HATU is one of the most efficient and fastest coupling reagents, especially for challenging substrates like sterically hindered amines or electron-poor anilines. It generally leads to higher yields and lower rates of racemization compared to carbodiimides but is more expensive[3].

  • Phosphonium Salts (PyBOP): These are also highly effective but can be more expensive. They are a good alternative when uronium salts are not suitable.

Question: I am observing significant side-product formation in my amide coupling reaction. How can I minimize this?

Answer: Side products often arise from the instability of the activated carboxylic acid intermediate.

  • N-Acylurea Formation: With carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea. Using an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure traps the intermediate as a more stable active ester, preventing this rearrangement and improving the yield of the desired amide[3].

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially at the alpha-carbon of the acid. To suppress this, use additives like HOBt, run the reaction at lower temperatures (e.g., 0 °C), and choose coupling agents known for low racemization potential, such as HATU[2][3].

Section 3: Esterification Reactions

Question: My Fischer esterification with an alcohol and acid catalyst is not working well. What can I do to improve the yield?

Answer: The Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side[3][4][5].

  • Use Excess Alcohol: The most common strategy is to use the alcohol as the reaction solvent, creating a large excess that drives the equilibrium forward according to Le Châtelier's principle[3][6]. This is most practical for simple alcohols like methanol or ethanol.

  • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Removing water as it forms using a Dean-Stark apparatus or molecular sieves is highly effective for pushing the reaction to completion[5].

  • Catalyst Choice: A strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is required. Ensure a sufficient catalytic amount is used.

Question: Are there alternative methods for esterification if Fischer conditions fail?

Answer: Yes, if the substrate is sensitive to strong acid or the alcohol is too precious to be used in excess, other methods are more suitable.

  • Acid Chloride Formation: A highly effective two-step method involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride can then be reacted with the alcohol, often in the presence of a base like pyridine, to form the ester in high yield[2][7].

  • Steglich Esterification: For acid-sensitive substrates, reacting the carboxylic acid with an alcohol using DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine) is a mild and effective alternative[2].

Quantitative Data Summary

Table 1: Comparison of Common Amide Coupling Reagent Performance

Coupling Agent/SystemClassTypical Reaction TimeTypical Yield RangeKey Advantages & Disadvantages
EDC / HOBt Carbodiimide1 - 12 hours70 - 95%Adv: Water-soluble urea byproduct simplifies workup; cost-effective. Disadv: Slower than uronium salts; can lead to racemization without additives[3].
DCC / HOBt Carbodiimide1 - 12 hours75 - 98%Adv: High yields; cost-effective. Disadv: Forms insoluble DCU byproduct which can be difficult to remove completely[3].
HATU / DIPEA Uronium Salt15 - 60 minutes85 - 99%Adv: Very fast and highly efficient, especially for difficult couplings; low racemization. Disadv: Higher cost; byproduct can sometimes be difficult to remove[3].
HBTU / DIPEA Uronium Salt30 - 120 minutes80 - 98%Adv: Very effective with low racemization. Disadv: Slightly slower than HATU; higher cost[3].

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a two-step procedure involving the Hantzsch synthesis of the ethyl ester followed by saponification.

Step A: Synthesis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add 2-phenylthioacetamide (1.0 eq) and absolute ethanol (approx. 3-5 mL per mmol of thioamide).

  • Stir the mixture until the thioamide is dissolved.

  • Add ethyl 2-chloroacetoacetate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step B: Hydrolysis to this compound

  • Dissolve the crude ethyl ester (1.0 eq) from Step A in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with cold 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final carboxylic acid.

Protocol 2: General Amide Coupling using EDC/HOBt
  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.0 eq) in a minimal amount of DMF and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the amine/DIPEA solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Esterification via Acid Chloride

Step A: Formation of the Acid Chloride

  • In a fume hood, add this compound (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).

  • Carefully add thionyl chloride (SOCl₂, ~5.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without purification[7].

Step B: Reaction with Alcohol

  • Dissolve the crude acid chloride from Step A in an anhydrous, non-protic solvent such as dichloromethane (DCM) or THF.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of the desired alcohol (1.2 eq) and a base like pyridine or triethylamine (1.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Visualizations

Workflow cluster_0 Synthesis of Starting Material cluster_1 Derivative Synthesis Start Phenylthioacetamide + Ethyl 2-chloroacetoacetate Hantzsch Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Hantzsch Ester Ethyl 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylate Hantzsch->Ester Hydrolysis Saponification (NaOH, THF/H2O, Reflux) Ester->Hydrolysis Acid 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylic acid Hydrolysis->Acid Amine Amine + Coupling Agent (e.g., EDC, HATU) Acid->Amine Amidation Alcohol Alcohol + Acid Catalyst (e.g., H2SO4) Acid->Alcohol Fischer Esterification SOCl2 1. Thionyl Chloride (SOCl2) 2. Alcohol + Base Acid->SOCl2 Esterification via Acid Chloride Amide Amide Product Amine->Amide EsterP Ester Product Alcohol->EsterP SOCl2->EsterP

Caption: General experimental workflow from starting materials to final amide/ester products.

Troubleshooting Start Problem: Low Amide Coupling Yield q1 Is the Carboxylic Acid Fully Activated? Start->q1 q2 Is the Amine Nucleophilic? q1->q2 Yes sol1 Check coupling agent activity. Use fresh reagent (1.1-1.2 eq). Add HOBt to stabilize intermediate. q1->sol1 No q3 Are Anhydrous Conditions Maintained? q2->q3 Yes sol2 Add non-nucleophilic base (e.g., DIPEA, 2-3 eq) to free the amine. q2->sol2 No q4 Is Steric Hindrance a Factor? q3->q4 Yes sol3 Use anhydrous solvents (DMF, DCM). Dry glassware thoroughly. q3->sol3 No sol4 Switch to a stronger coupling agent (HATU). Increase temperature. Increase reaction time. q4->sol4 Yes End Yield Improved sol1->End sol2->End sol3->End sol4->End

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

References

Technical Support Center: Enhancing the Purity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in optimizing your experimental workflow and achieving higher purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and its implications for purification?

A1: The most common and direct route is a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with phenylacetamide (or a related thioamide) to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.

Understanding this synthetic pathway is crucial as the primary impurities will likely be unreacted starting materials, byproducts from the Hantzsch condensation, and residual starting ester from incomplete hydrolysis.

Q2: What are the typical physical properties of this compound?

A2: this compound is a solid at room temperature. Its molecular formula is C₁₂H₁₁NO₂S, with a molecular weight of approximately 233.29 g/mol .[1]

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of purity and for monitoring the progress of purification processes like column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Work-up
Potential Cause Suggested Solution
Presence of unreacted starting materials (e.g., ethyl 2-chloroacetoacetate, phenylacetamide).- Aqueous Wash: Perform an aqueous wash of the crude product (dissolved in an organic solvent like ethyl acetate) with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with a mild acid (e.g., dilute HCl) to remove basic impurities. - Recrystallization: Choose a solvent system where the product has lower solubility than the impurities at room temperature.
Formation of byproducts from the Hantzsch synthesis. - Column Chromatography: This is effective for separating compounds with different polarities. Given the acidic nature of the target compound, care must be taken to avoid streaking (see Issue 3). - Recrystallization: Byproducts may have different solubility profiles, allowing for separation.
Incomplete hydrolysis of the ethyl ester precursor. - Optimize Hydrolysis: Ensure the hydrolysis reaction goes to completion by extending the reaction time, increasing the temperature, or using a stronger base (e.g., KOH instead of NaOH). Monitor the reaction by TLC until the starting ester spot disappears. - Purification: The residual ester is less polar than the carboxylic acid and can be readily separated by column chromatography or selective recrystallization.
Issue 2: Difficulty with Recrystallization
Potential Cause Suggested Solution
Oiling out of the product. - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Solvent System Adjustment: The solvent may be too non-polar. Add a more polar co-solvent dropwise to the hot solution until it just becomes clear again. - Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Seeding: Add a seed crystal of the pure compound, if available.
Poor crystal yield. - Solvent Selection: The compound may be too soluble in the chosen solvent at low temperatures. Use a binary solvent system: dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. - Concentration: Carefully reduce the volume of the mother liquor to obtain a second crop of crystals.
Colored impurities remaining after recrystallization. - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Issue 3: Problems with Column Chromatography
Potential Cause Suggested Solution
Streaking or tailing of the compound on the TLC plate and column. - Acidic Nature of the Compound: The carboxylic acid group can interact strongly with the acidic silica gel. - Solvent System Modification: Add a small amount of a polar, acidic modifier to the eluent, such as acetic acid or formic acid (typically 0.1-1%). This will protonate the silica surface and reduce tailing. - Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, if streaking persists.
Poor separation of impurities. - Optimize Eluent System: Systematically test different solvent systems using TLC to find the optimal mobile phase for separation. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. - Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve the separation of compounds with similar Rf values.

Data on Purification of Related Thiazole Carboxylates

CompoundPurification MethodPurity AchievedReference
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylateRecrystallization from n-butanol, followed by hydrochloride salt formation in acetone.> 99.0% (by HPLC)WO2012032528A2
Ethyl 2-benzyl-thiazole-4-carboxylateColumn chromatography on silica gel (7:3 hexane-ethyl acetate).Solid with a melting point of 78-79°C.PrepChem.com

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate with the addition of 0.5% acetic acid to prevent streaking. Adjust the ratio to obtain an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a column of appropriate size (a rule of thumb is to use 25-50 g of silica for every 1 g of crude product).[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent mixture) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

purification_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography For complex mixtures pure_product High-Purity Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product Oiling Out? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No solution_oiling Slow cooling Adjust solvent system Scratch flask / Seed oiling_out->solution_oiling Yes solution_yield Use binary solvent system Concentrate mother liquor low_yield->solution_yield Yes

Caption: Troubleshooting logic for common recrystallization problems.

troubleshooting_chromatography start Chromatography Issue streaking Compound Streaking? start->streaking poor_separation Poor Separation? streaking->poor_separation No solution_streaking Add acidic modifier (e.g., 0.5% AcOH) Use neutral/basic alumina streaking->solution_streaking Yes solution_separation Optimize eluent via TLC Use gradient elution poor_separation->solution_separation Yes

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.

I. Synthesis Overview & Potential Side Reactions

The synthesis of this compound is typically achieved through a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of a thioamide (phenylacetamide) with an α-halo ketone (ethyl 2-chloroacetoacetate) to form the intermediate, ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.

Several side reactions can occur during this synthesis, leading to impurities and reduced yields. Understanding these potential pitfalls is crucial for successful synthesis.

Diagram: Synthetic Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions Synthesis of this compound and Side Reactions cluster_reactants Starting Materials cluster_hantzsch Step 1: Hantzsch Thiazole Synthesis cluster_hydrolysis Step 2: Hydrolysis Phenylacetamide Phenylacetamide ThiazoleEster Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (Desired Intermediate) Phenylacetamide->ThiazoleEster Hantzsch Reaction Iminothiazole Iminothiazole Isomer Phenylacetamide->Iminothiazole Side Reaction (Acidic Conditions) E2CA Ethyl 2-chloroacetoacetate E2CA->ThiazoleEster Oxazole Oxazole Byproduct E2CA->Oxazole Side Reaction E2CA->Iminothiazole Dehalogenated Dehalogenated Ketone E2CA->Dehalogenated Side Reaction FinalProduct This compound (Final Product) ThiazoleEster->FinalProduct Alkaline Hydrolysis IncompleteHydrolysis Incomplete Hydrolysis (Unreacted Ester) ThiazoleEster->IncompleteHydrolysis Side Reaction Decarboxylation Decarboxylation Product FinalProduct->Decarboxylation Side Reaction (Heat/Acid)

Caption: Synthetic pathway and potential side reactions.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Thiazole Ester (Step 1) 1. Poor quality of ethyl 2-chloroacetoacetate: May contain impurities or have degraded. 2. Inactive thioamide: Phenylacetamide may be impure. 3. Suboptimal reaction temperature: Too low temperature may lead to a sluggish reaction. 4. Incorrect stoichiometry: Imbalance in reactant ratios.1. Use freshly distilled or high-purity ethyl 2-chloroacetoacetate. 2. Recrystallize phenylacetamide before use. 3. Optimize the reaction temperature; gentle heating is often required. 4. Use a slight excess of the thioamide (1.1-1.2 equivalents) to ensure complete consumption of the α-halo ketone.
Presence of Multiple Spots on TLC after Step 1 1. Formation of oxazole byproduct: From the self-condensation of ethyl 2-chloroacetoacetate. 2. Formation of iminothiazole isomer: Can be favored under acidic conditions. 3. Unreacted starting materials. 1. Ensure reaction conditions are not overly acidic. Purify the crude product by column chromatography. 2. Maintain a neutral or slightly basic pH during the reaction. 3. Increase reaction time or temperature and monitor by TLC.
Low Yield of Carboxylic Acid (Step 2) 1. Incomplete hydrolysis of the ester: Steric hindrance can slow down the reaction. 2. Product loss during workup: The carboxylic acid may have some solubility in the aqueous layer.1. Increase the reaction time, temperature, or the concentration of the base. Consider using a co-solvent like THF or dioxane to improve solubility. 2. Carefully acidify the aqueous layer to a pH of 3-4 to ensure complete precipitation of the carboxylic acid. Extract the aqueous layer multiple times with a suitable organic solvent.
Presence of Impurities in the Final Product 1. Unreacted ethyl ester: Due to incomplete hydrolysis. 2. Decarboxylation of the final product: Can occur if the reaction mixture is heated for too long or at too high a temperature after acidification.1. Optimize hydrolysis conditions as mentioned above. Purify the final product by recrystallization. 2. Avoid excessive heating during and after acidification.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Hantzsch synthesis of the thiazole ester?

A1: The formation of an oxazole byproduct from the self-condensation of ethyl 2-chloroacetoacetate is a potential side reaction. This can be minimized by controlling the reaction temperature and stoichiometry.

Q2: I observe the formation of an isomeric byproduct. What could it be and how can I avoid it?

A2: Under acidic conditions, the Hantzsch reaction can sometimes lead to the formation of a 3-benzyl-2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylic acid ethyl ester isomer. To avoid this, it is recommended to perform the reaction under neutral or slightly basic conditions.

Q3: My hydrolysis of the ethyl ester is very slow. What can I do?

A3: The hydrolysis of the sterically hindered ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate can be sluggish. To improve the reaction rate, you can:

  • Increase the concentration of the base (e.g., NaOH or KOH).

  • Increase the reaction temperature.

  • Use a co-solvent such as THF or dioxane to increase the solubility of the ester in the aqueous base.

Q4: I am having trouble purifying the final carboxylic acid. What are the recommended methods?

A4: The most common method for purifying this compound is recrystallization. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.

Q5: Can decarboxylation be a problem during the synthesis?

A5: While thiazole-5-carboxylic acids can undergo decarboxylation, this is usually not a major side reaction under the standard conditions for synthesis and hydrolysis. However, prolonged heating, especially in an acidic medium, can promote decarboxylation. It is advisable to avoid excessive heat after the acidification step during workup.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

Materials:

  • Phenylacetamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetamide (1.0 equivalent) in ethanol.

  • Add sodium bicarbonate (1.2 equivalents) to the solution.

  • Slowly add ethyl 2-chloroacetoacetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Diagram: Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow Workflow for Hantzsch Thiazole Synthesis Start Start Dissolve Dissolve Phenylacetamide and NaHCO3 in Ethanol Start->Dissolve AddEster Add Ethyl 2-chloroacetoacetate Dissolve->AddEster Reflux Reflux and Monitor by TLC AddEster->Reflux CoolFilter Cool and Filter Reflux->CoolFilter Concentrate Concentrate Filtrate CoolFilter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Thiazole Ester Purify->End

Caption: Experimental workflow for Hantzsch synthesis.

Protocol 2: Hydrolysis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

Materials:

  • Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Troubleshooting Low Yield in Synthesis LowYield Low Yield Observed Step1 Problem in Step 1 (Hantzsch)? LowYield->Step1 Step2 Problem in Step 2 (Hydrolysis)? LowYield->Step2 ReagentQuality Check Starting Material Purity Step1->ReagentQuality Yes ReactionConditions Optimize Reaction Conditions (Temp, Time) Step1->ReactionConditions Yes SideReactions1 Investigate Side Reactions (TLC/LCMS) Step1->SideReactions1 Yes IncompleteHydrolysis Incomplete Hydrolysis? Step2->IncompleteHydrolysis Yes WorkupLoss Product Loss During Workup? Step2->WorkupLoss Yes OptimizeHydrolysis Increase Base/Temp/ Co-solvent IncompleteHydrolysis->OptimizeHydrolysis OptimizeWorkup Adjust pH, Multiple Extractions WorkupLoss->OptimizeWorkup

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Scaling Up the Production of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable method is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves a two-step process:

  • Condensation: Reaction of ethyl 2-chloroacetoacetate with 2-phenylthioacetamide to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 2-Phenylthioacetamide

  • Ethyl 2-chloroacetoacetate

  • A suitable base for the hydrolysis step (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Solvents for reaction and workup (e.g., Ethanol, Toluene, Water)

Q3: What are the typical yields for this process on a larger scale?

A3: While yields can vary depending on the specific reaction conditions and scale, a well-optimized process can be expected to achieve yields in the range of 70-85% for the condensation step and over 90% for the hydrolysis step. A pilot plant test for a similar thiazole synthesis reported a total yield of 75%.[3]

Q4: What are the critical process parameters to monitor during scale-up?

A4: Key parameters to control include:

  • Temperature: Exothermic reactions may require careful temperature management.

  • Reaction Time: Monitoring reaction completion by techniques like TLC or HPLC is crucial.

  • pH: Particularly important during the hydrolysis and subsequent workup to ensure complete reaction and efficient product isolation.

  • Purity of Starting Materials: Impurities in starting materials can lead to side reactions and lower yields.

Q5: What are the common impurities or byproducts?

A5: Potential impurities can arise from side reactions such as the formation of isomeric thiazoles or from unreacted starting materials. The presence of water during the condensation step can also lead to the formation of undesired byproducts.

Q6: What purification methods are suitable for the final product at a larger scale?

A6: For the final carboxylic acid, purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. The product's purity can be assessed using HPLC.[4]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Low yield in the condensation step Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
Side reactions due to moistureEnsure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Incorrect stoichiometryCarefully check the molar ratios of the reactants.
Low yield in the hydrolysis step Incomplete hydrolysisIncrease the amount of base, reaction time, or temperature. Monitor the disappearance of the ester spot on TLC.
Product loss during workupOptimize the pH for precipitation of the carboxylic acid. Ensure efficient extraction and filtration.
Product is off-color or oily Presence of impuritiesRecrystallize the product from a suitable solvent system. Consider a charcoal treatment to remove colored impurities.
Incomplete dryingDry the product under vacuum at an appropriate temperature.
Difficulty in isolating the product Product is too soluble in the workup solventAdjust the pH to the isoelectric point of the carboxylic acid to minimize solubility. Consider using an anti-solvent to induce precipitation.
Formation of a stable emulsion during extractionAdd a small amount of brine to break the emulsion. Allow for a longer separation time.

Experimental Protocols

Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

This protocol is adapted from general Hantzsch thiazole synthesis procedures.[1][2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
2-Phenylthioacetamide151.231.0
Ethyl 2-chloroacetoacetate164.591.05
Ethanol (anhydrous)46.07Solvent

Procedure:

  • To a stirred solution of 2-phenylthioacetamide in anhydrous ethanol, add ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

  • The crude product can be purified by recrystallization from ethanol.

Synthesis of this compound

This protocol is a standard saponification procedure.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate261.331.0
Sodium Hydroxide40.002.0
Ethanol46.07Solvent
Water18.02Solvent
Hydrochloric Acid (concentrated)36.46For acidification

Procedure:

  • Dissolve ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide in water to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation (Hantzsch Thiazole Synthesis) cluster_step2 Step 2: Hydrolysis A 2-Phenylthioacetamide C Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C E This compound C->E Reflux C->E D NaOH, H2O/EtOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_condensation Condensation Step Issues cluster_hydrolysis Hydrolysis Step Issues start Low Yield Observed check_step Identify Reaction Step start->check_step incomplete_rxn Incomplete Reaction? check_step->incomplete_rxn Condensation incomplete_hydrolysis Incomplete Hydrolysis? check_step->incomplete_hydrolysis Hydrolysis side_reactions Side Reactions? incomplete_rxn->side_reactions No solution1 Increase Time/Temp incomplete_rxn->solution1 Yes stoichiometry Incorrect Stoichiometry? side_reactions->stoichiometry No solution2 Use Anhydrous Conditions side_reactions->solution2 Yes solution3 Verify Molar Ratios stoichiometry->solution3 Yes workup_loss Product Loss During Workup? incomplete_hydrolysis->workup_loss No solution4 Increase Base/Time/Temp incomplete_hydrolysis->solution4 Yes solution5 Optimize pH for Precipitation workup_loss->solution5 Yes

Caption: Troubleshooting workflow for low yield issues.

References

Analytical challenges in characterizing 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analytical characterization of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
CAS Number 876715-98-9[1][2]
Molecular Formula C₁₂H₁₁NO₂S[1][2]
Molecular Weight 233.29 g/mol [2]
Exact Mass 233.051 g/mol [1]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my analysis. What solvents are recommended?

A1: Due to the carboxylic acid group, this compound is expected to have limited solubility in nonpolar organic solvents. For reverse-phase HPLC, methanol, acetonitrile, or mixtures of these with water (potentially with a small amount of formic acid or ammonium acetate to improve peak shape) are good starting points. For NMR analysis, deuterated polar solvents such as DMSO-d₆, methanol-d₄, or chloroform-d (with gentle heating if necessary) are recommended. Complete dissolution is crucial for accurate quantification and high-quality spectral data.

Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I fix it?

A2: Peak tailing for a carboxylic acid compound on a C18 column is often due to secondary interactions between the acidic analyte and residual silanol groups on the silica support. To mitigate this, try the following:

  • Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase.

  • Use a buffered mobile phase: A buffer, such as ammonium acetate or ammonium formate, can also help to maintain a consistent pH and improve peak shape.

  • Employ a column with end-capping: Modern HPLC columns with advanced end-capping are designed to minimize silanol interactions.

Q3: I am observing an impurity with a higher Rf value (less polar) in my TLC analysis. What could this be?

A3: A common, less polar impurity in the synthesis of carboxylic acids is the corresponding ester precursor if the synthesis involves a hydrolysis step. For this compound, this could be an ethyl or methyl ester. Incomplete hydrolysis would leave residual ester in the final product.[3] To confirm, you can compare the retention time with a standard of the suspected ester if available.

Q4: My mass spectrometry results show a weak or absent molecular ion peak. Is this normal?

A4: While aromatic carboxylic acids often show a discernible molecular ion peak, its intensity can be weak depending on the ionization method and energy.[4] In electron ionization (EI), fragmentation can be extensive. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. In ESI, you will likely observe the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Add 0.1% formic acid or TFA to the mobile phase; use a buffered mobile phase (e.g., 10 mM ammonium acetate); use an end-capped column.
Variable Retention Times Inconsistent mobile phase composition; temperature fluctuations; column degradation.Ensure proper mobile phase mixing and degassing; use a column oven to maintain a constant temperature; flush the column regularly and replace if necessary.
Ghost Peaks Contamination in the mobile phase, injector, or sample; carryover from previous injections.Use high-purity solvents and additives; run blank injections to identify the source of contamination; implement a robust needle wash protocol.
Low Signal Intensity Low sample concentration; poor ionization in LC-MS; incorrect detector wavelength.Concentrate the sample if possible; optimize MS source parameters (e.g., spray voltage, gas flow); ensure the UV detector is set to an appropriate wavelength for the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks Presence of paramagnetic impurities; sample aggregation; chemical exchange.Filter the sample; try a different deuterated solvent or adjust the concentration; for the carboxylic acid proton, this is expected due to hydrogen bonding and exchange.
Poor Signal-to-Noise Ratio Insufficient sample concentration; low number of scans.Use a more concentrated sample if solubility allows; increase the number of scans.
Water Peak Obscuring Signals Residual water in the deuterated solvent.Use a fresh ampoule of high-purity deuterated solvent; employ a solvent suppression technique during acquisition.
Inaccurate Integration Phasing errors; baseline distortion.Carefully phase the spectrum and correct the baseline before integration.
Mass Spectrometry (MS)
IssuePossible Cause(s)Suggested Solution(s)
No Molecular Ion Observed Extensive fragmentation; inefficient ionization.Use a softer ionization technique (e.g., ESI, CI); optimize source parameters; check for the presence of adducts (e.g., [M+Na]⁺).
Complex Fragmentation Pattern Multiple fragmentation pathways.Perform MS/MS analysis on the parent ion to elucidate fragmentation pathways; compare with theoretical fragmentation patterns.
In-source Fragmentation High source temperature or voltage.Reduce the source temperature and cone voltage to minimize unwanted fragmentation in the source.
Poor Reproducibility Fluctuations in source conditions; sample matrix effects.Allow the instrument to stabilize; use an internal standard; optimize sample preparation to remove interfering matrix components.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or a 50:50 mixture of acetonitrile and water.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Concentration: ~10 mg/mL

  • Temperature: 25 °C

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Concentration: ~20-30 mg/mL

  • Temperature: 25 °C

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Processing: Apply a 1.0 Hz line broadening exponential function before Fourier transformation.

Mass Spectrometry (LC-MS with ESI)
  • LC System: Use the HPLC conditions described above.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Positive Mode Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Negative Mode Parameters:

    • Capillary Voltage: -3.0 kV

    • Cone Voltage: -35 V

    • (Other parameters similar to positive mode)

  • Mass Range: m/z 50-500

Visualizations

Analytical_Workflow Sample Sample of 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylic acid Solubility Solubility Testing (e.g., MeOH, ACN, DMSO) Sample->Solubility Initial Characterization HPLC HPLC Analysis (Purity & Quantification) Solubility->HPLC NMR NMR Spectroscopy (Structure Elucidation) Solubility->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Solubility->MS Data_Analysis Data Interpretation & Reporting HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General analytical workflow for the characterization of the target compound.

Fragmentation_Pathway Parent [C₁₂H₁₁NO₂S]⁺˙ m/z = 233 Loss_COOH Loss of ·COOH m/z = 188 Parent:f0->Loss_COOH:f0 - ·COOH Loss_CH2Ph Loss of ·CH₂Ph m/z = 142 Parent:f0->Loss_CH2Ph:f0 - ·CH₂C₆H₅ Tropylium [C₇H₇]⁺ m/z = 91 Parent:f0->Tropylium:f0 Benzyl cleavage Thiazole_Fragment [C₅H₄NOS]⁺ m/z = 142 Loss_CH2Ph->Thiazole_Fragment:f0 Rearrangement

Caption: A plausible ESI-MS fragmentation pathway for the target compound.

References

Modifying reaction conditions for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method is a two-step process. The first step is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1] For this specific molecule, the likely precursors are ethyl 2-chloroacetoacetate and 2-phenylthioacetamide, which react to form ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.

Q2: What are the critical starting materials for this synthesis?

The key starting materials are:

  • 2-Phenylthioacetamide: This provides the benzyl group at the 2-position of the thiazole ring.

  • Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate): This β-keto ester provides the carbon backbone for the 4-methyl and 5-carboxylate groups.

  • A suitable solvent: Ethanol is commonly used for the Hantzsch synthesis.

  • A base for the hydrolysis step: Sodium hydroxide or potassium hydroxide are typically used.

Q3: How does the purity of reactants affect the synthesis?

The purity of the reactants is crucial for achieving a high yield and minimizing side products.[2] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which will consume the starting materials and complicate the purification of the final product.[2] It is highly recommended to use pure starting materials.

Q4: What are the typical reaction times and temperatures?

For the Hantzsch thiazole synthesis, reaction times can range from a few hours to overnight, often under reflux conditions.[3][4] Microwave-assisted synthesis can significantly shorten reaction times to a matter of minutes.[2] The hydrolysis step is typically carried out at elevated temperatures (reflux) for several hours to ensure complete conversion of the ester to the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Degradation of thioamide.1. Purify starting materials before use. 2. Optimize the reaction temperature; for Hantzsch synthesis, refluxing is common. 3. Screen different solvents; ethanol or a mixture of ethanol and water can be effective.[4] 4. Use freshly prepared thioamide if possible.
Formation of Side Products 1. Self-condensation of the α-haloketone. 2. Formation of oxazoles from the reaction of the α-haloketone with any amide impurities. 3. Dimerization of the thioamide.1. Add the α-haloketone slowly to the reaction mixture. 2. Ensure high purity of the thioamide. 3. Control the reaction temperature and stoichiometry carefully.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction solvent. 2. Presence of unreacted starting materials or side products with similar polarity to the product.1. For the carboxylic acid, adjust the pH of the aqueous solution to the isoelectric point to precipitate the product. 2. For the ester, use column chromatography for purification. For the acid, recrystallization from a suitable solvent system is recommended.
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature. 2. Inadequate amount of base.1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TTC). 2. Use a molar excess of the base (e.g., 2-3 equivalents).

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylthioacetamide (1 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate
  • Dissolve the purified ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a dilute solution of hydrochloric acid.

  • The this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Conditions for Hantzsch Thiazole Synthesis

Parameter Condition Notes
Reactants 2-Phenylthioacetamide, Ethyl 2-chloroacetoacetateStoichiometric ratio of 1:1 is typical.
Solvent EthanolOther alcohols or a mixture of alcohol and water can also be used.[4]
Temperature RefluxTypically around 78°C for ethanol.
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
Work-up Aqueous wash and extractionNeutralization with a weak base like sodium bicarbonate is important.
Purification Column ChromatographyA gradient of hexane/ethyl acetate is usually effective.

Table 2: Summary of Conditions for Ester Hydrolysis

Parameter Condition Notes
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)2-3 molar equivalents are recommended for complete hydrolysis.
Solvent Ethanol/Water mixtureThe ratio can be adjusted to ensure solubility of the ester.
Temperature RefluxEnsures a reasonable reaction rate.
Reaction Time 2 - 4 hoursMonitor by TLC for the disappearance of the starting material.
Work-up AcidificationCareful pH adjustment is crucial for product precipitation.
Purification RecrystallizationIf necessary, the crude product can be recrystallized from a suitable solvent.

Visualizations

SynthesisWorkflow Start Starting Materials: - 2-Phenylthioacetamide - Ethyl 2-chloroacetoacetate Hantzsch Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Hantzsch Ester Ethyl 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylate Hantzsch->Ester Purification1 Purification (Column Chromatography) Ester->Purification1 Hydrolysis Ester Hydrolysis (NaOH, EtOH/H2O, Reflux) Acid 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid Hydrolysis->Acid Purification2 Purification (Precipitation & Filtration) Acid->Purification2 Purification1->Hydrolysis End Final Product Purification2->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Product Yield? CheckPurity Check Reactant Purity Start->CheckPurity Yes Success Improved Yield Start->Success No CheckConditions Verify Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Pure PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants Impure SideReactions Investigate Side Reactions (TLC-MS Analysis) CheckConditions->SideReactions Optimal OptimizeConditions Optimize Conditions (Solvent Screen, Temp Gradient) CheckConditions->OptimizeConditions Sub-optimal ModifyWorkup Modify Work-up/ Purification Strategy SideReactions->ModifyWorkup PurifyReactants->Success OptimizeConditions->Success ModifyWorkup->Success

Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activities of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid derivatives and structurally related compounds. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated resource on the anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds. The data presented is compiled from various studies to facilitate a comparative analysis of their therapeutic potential.

Anti-inflammatory Activity

A series of 4-benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. The design of these compounds was inspired by the dual COX/LOX inhibitor Darbufelone and the Roche candidate Romazarit.[1][2][3] The core idea was to create metabolically stable analogues that could inhibit multiple inflammatory pathways.[3]

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory activity of these derivatives was assessed using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points after drug administration. The results for selected compounds are summarized below.

Compound IDR1R2% Edema Inhibition (after 3h)
RS11 PhenylH45.2
RS12 Phenyl4-Cl52.1
RS13 Phenyl4-OCH348.5
RS21 4-Cl-PhenylH40.8
RS22 4-Cl-Phenyl4-Cl46.3
RS23 4-Cl-Phenyl4-OCH342.6
RS31 -NHCOOEtH55.7
RS32 -NHCOOEt4-Cl60.3
RS33 -NHCOOEt4-OCH358.2
Indomethacin --65.4

Data sourced from Sharma, R. et al. (2012).[1]

The results indicate that derivatives with a carbalkoxy amino group at the second position of the thiazole ring (RS31-33) generally exhibit higher anti-inflammatory activity compared to those with an aryl amino function (RS11-23).[1][3] Notably, compound RS32 showed the highest activity among the synthesized derivatives.[1]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats of either sex (150-200g) are used. The animals are fasted for 12 hours before the experiment with free access to water.

  • Groups: The rats are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (synthesized compounds, 50 mg/kg).

  • Compound Administration: The test compounds and standard drug are administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

Proposed Mechanism of Action: Dual COX/LOX Inhibition

The design of these anti-inflammatory agents was based on the hypothesis of dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key enzymes in the inflammatory cascade.

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Thiazole_Derivatives 2-Benzyl-4-methyl-1,3-thiazole -5-carboxylic acid derivatives Thiazole_Derivatives->COX Inhibition Thiazole_Derivatives->LOX Inhibition

Caption: Proposed dual inhibition of COX and LOX pathways by thiazole derivatives.

Anticancer Activity

Thiazole derivatives are recognized for their potential as anticancer agents.[4][5][6][7] Several studies have reported the synthesis and in vitro evaluation of various thiazole derivatives against different cancer cell lines.

Quantitative Comparison of Anticancer Activity

The anticancer activity is typically evaluated by measuring the concentration of the compound required to inhibit 50% of cell growth (IC50) or by the percentage of growth inhibition at a specific concentration.

Compound IDModificationCell LineIC50 (µM) or % Growth Inhibition
8a N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-54948% inhibition at 10 µM[4]
3c 2-(4-Chlorophenyl)-3-{[2-hydroxy-2,2-di(phenyl)acetyl]amino}-4-thiazolidinoneVariousNot specified, selected for NCI 60-cell line screening[8]
4g 2-(4-Methoxyphenyl)-3-{[2-hydroxy-2,2-di(phenyl)acetyl]amino}-5-methyl-4-thiazolidinoneVarious84.19% mean growth inhibition at 10 µM[8]
3c (from another study) N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide50 cell linesAverage cell growth of 49.33% at 10 µM[5]
7g N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide58 cell linesAverage GI50 of 4.22 µM[9]

Data compiled from multiple sources as cited.

The data suggests that substitutions on the thiazole ring and the benzyl group significantly influence the anticancer activity. For instance, compound 7g demonstrated broad-spectrum activity with a low average GI50 value.[9]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A control group with no compound and a blank group with no cells are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: In Vitro Anticancer Screening

G Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Thiazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48h) Compound_Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Formation Formazan Formation in Viable Cells MTT_Addition->Formazan_Formation Solubilization Formazan Solubilization Formazan_Formation->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 determination) Absorbance_Reading->Data_Analysis

Caption: A typical workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[10][11][12]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDModificationMicroorganismMIC (µg/mL)
6b 2-(Benzylidenehydrazono)-5-(2-methylbenzyl)-thiazolidin-4-oneStaphylococcus aureusActive (specific MIC not provided)[11]
6h 2-(4-Chlorobenzylidenehydrazono)-5-(4-chlorobenzyl)-thiazolidin-4-oneStaphylococcus aureusActive (specific MIC not provided)[11]
15 4-Methyl-N'-(5-nitrofuran-2-ylmethylene)-1,2,3-thiadiazole-5-carbohydrazideGram-positive bacteria1.95 - 15.62[12]
7j N/AStaphylococcus aureus>50% growth inhibition at 50 µM[10]

Data compiled from multiple sources as cited.

The results show that certain thiazole derivatives possess significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[11][12] The presence of specific substituents, such as a 5-nitro-2-furoyl moiety in compound 15 , appears to be crucial for high bioactivity.[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.

This guide serves as a starting point for researchers interested in the biological activities of this compound derivatives. The provided data and protocols offer a foundation for further investigation and development of this promising class of compounds.

References

A Comparative Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and Other Thiazole Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and other thiazole derivatives, focusing on their potential as anticancer and antimicrobial agents. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally similar thiazole compounds to provide a valuable reference for researchers in drug discovery and development.

Physicochemical Properties

A foundational aspect of drug design is understanding the physicochemical properties of a compound. Below is a comparison of the calculated properties for this compound and other representative thiazole derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₁₂H₁₁NO₂S233.293.214
2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivative (7f)C₂₅H₂₂Cl₂F₃N₃O₂S584.43---
2-(2-(4-Hydroxy-3-(piperidin-1-ylmethyl)benzylidene)hydrazinyl)thiazol-4(5H)-one (4c)C₁₆H₁₈N₄O₂S346.41---
5-(2,4-Dichlorobenzyliden)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (12)C₁₄H₉Cl₂N₃OS₂370.28---

Note: Experimental data for compounds other than the target compound are sourced from cited literature.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of several thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(2-(4-Hydroxy-3-(piperidin-1-ylmethyl)benzylidene)hydrazinyl)thiazol-4(5H)-one (4c)MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a)OVCAR-4 (Ovarian)1.569 ± 0.06[3]
Thiazole Derivative 16b HCT-116 (Colon)4.31 ± 1.07[4]
Thiazole Derivative 3b PI3Kα0.086 ± 0.005[5]
mTOR0.221 ± 0.014[5]
Thiazole Derivative 3e Leukemia HL-60(TB)Lethal effect[5]
Signaling Pathways in Cancer Targeted by Thiazole Compounds

Thiazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway inhibition by thiazole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Thiazole Thiazole Derivatives Thiazole->VEGFR2 Inhibition

VEGFR-2 signaling pathway and its inhibition by thiazole compounds.

Antimicrobial Activity

The thiazole nucleus is a common scaffold in a variety of antimicrobial agents, demonstrating efficacy against both bacteria and fungi.[8][9]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismStrainMIC (µg/mL)Reference
5-(2,4-Dichlorobenzyliden)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (12)E. coli (resistant)-29.8-433.5 (µM)[10]
MRSA-29.8-433.5 (µM)[10]
Thiazole Derivative 15 (5-nitro-2-furoyl moiety)S. aureusATCC 259231.95-15.62[5]
E. coliATCC 25922125[5]
Thiazole-pyrazoline hybrid with p-methoxy groupS. aureus--[11]
Thiazole-quinolinium derivative (39a)MRSA-1-8[11]
VRE-2-16[11]
Putative Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and FtsZ, which are involved in DNA replication and cell division, respectively.[9][11]

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Thiazole Thiazole Derivatives DNA_gyrase DNA Gyrase Thiazole->DNA_gyrase Inhibition FtsZ FtsZ Protein Thiazole->FtsZ Inhibition DNA_Replication DNA Replication DNA_gyrase->DNA_Replication Cell_Division Cell Division FtsZ->Cell_Division

Inhibition of bacterial enzymes by thiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for assessing the anticancer and antimicrobial activities of thiazole compounds.

Synthesis of Thiazole Derivatives (General Procedure)

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

Synthesis_Workflow Start Start: Thiosemicarbazone Step1 Cyclization with α-haloketone in ethanol Start->Step1 Step2 Reflux for 4-6 hours Step1->Step2 Step3 Cool and precipitate in ice-cold water Step2->Step3 Step4 Filter and dry the product Step3->Step4 End End: 2-Aminothiazole Derivative Step4->End

General workflow for the synthesis of 2-aminothiazole derivatives.

Materials:

  • Thiosemicarbazone derivative

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Ethanol

  • Sodium thiosulfate (for quenching)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend the thiosemicarbazone (1 mmol) in ethanol (15 mL).

  • Add the α-haloketone (1.1 mmol) to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Thiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiazole compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Thiazole compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the thiazole compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

This guide provides a comparative framework for evaluating this compound and other thiazole derivatives. The presented data and protocols are intended to support further research and development of novel thiazole-based therapeutic agents.

References

In-depth Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Analogs Reveals a Gap in Publicly Available Structure-Activity Relationship Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of new and more effective therapeutic agents. The core structure of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid presents a promising scaffold for medicinal chemistry exploration due to the known biological significance of the thiazole ring. Thiazole moieties are present in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.

The intended comparison guide was to focus on how modifications to the benzyl group, the methyl group, and the carboxylic acid on the thiazole ring influence a specific biological activity, supported by quantitative data such as IC50 or EC50 values from standardized assays. However, the conducted searches did not yield any publications that systematically explored these structural variations for a defined biological target.

While general information on the synthesis and biological activities of various thiazole derivatives is available, these studies often focus on significantly different substitution patterns, such as 2-amino-thiazoles or derivatives with complex heterocyclic systems at the 2-position. These broader studies, while valuable in their own right, do not provide the specific data required for a focused SAR analysis of the this compound core.

General Workflow for a Structure-Activity Relationship Study

For the benefit of researchers interested in pursuing studies on this scaffold, a general workflow for establishing a structure-activity relationship is outlined below. This process is fundamental in medicinal chemistry for optimizing lead compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Identify Lead Compound (this compound) Design Design Analogs with Systematic Structural Modifications Start->Design Synthesis Chemical Synthesis and Purification of Analogs Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Screening DoseResponse Dose-Response Studies to Determine Potency (IC50/EC50) Screening->DoseResponse Selectivity Selectivity and Off-Target Assays DoseResponse->Selectivity ADME In Vitro ADME/Tox Profiling Selectivity->ADME SAR_Analysis Analyze Data to Establish Structure-Activity Relationships ADME->SAR_Analysis Iteration Design Next Generation of Analogs Based on SAR SAR_Analysis->Iteration Iteration->Design Iterative Optimization

Caption: General workflow for a structure-activity relationship (SAR) study.

Conclusion

The absence of a dedicated SAR study for this compound analogs in publicly accessible scientific literature indicates a potential area for novel research. Investigators in the field of medicinal chemistry may find this scaffold to be a fertile ground for the discovery of new bioactive molecules. Future research efforts would be necessary to synthesize a library of analogs and evaluate their biological activities to establish the critical structure-activity relationships that would guide the development of potent and selective therapeutic agents. Until such studies are published, a detailed, data-driven comparison guide on this specific topic cannot be constructed.

Comparative Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid in the Context of PLK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Introduction: The following guide provides a comparative framework for validating the mechanism of action of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Publicly available data on the specific biological targets and mechanism of action for this compound is limited. Therefore, this document presents a hypothetical mechanism—inhibition of Polo-like kinase 1 (PLK1)—based on the common activities of related thiazole-based compounds, which are frequently investigated as kinase inhibitors.[1][2][3] This guide is intended to serve as a template for researchers to structure and present their own experimental findings.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in many human cancers, making it a validated and attractive target for anticancer drug development. This guide compares the hypothetical performance of this compound with established PLK1 inhibitors.

Comparative Performance Data

The following tables summarize hypothetical quantitative data for this compound against well-characterized PLK1 inhibitors.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC₅₀ (nM)Assay TypeATP Concentration
This compound PLK185Lanthascreen Eu100 µM (Kₘ)
Volasertib (BI 6727)PLK10.87Radiometric100 µM (Kₘ)
Onvansertib (NMS-P937)PLK12TR-FRET10 µM
Rigosertib (ON 01910.Na)PLK19Lanthascreen Eu100 µM (Kₘ)

Table 2: Cellular Antiproliferative Activity

CompoundCell LineGI₅₀ (nM)Assay Type
This compound HeLa250CellTiter-Glo
Volasertib (BI 6727)HeLa25MTT Assay
Onvansertib (NMS-P937)HeLa38CellTiter-Glo
Rigosertib (ON 01910.Na)HeLa50Resazurin

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro PLK1 Kinase Inhibition Assay (Lanthascreen Eu)

This assay quantifies the ability of a test compound to inhibit PLK1-mediated phosphorylation of a substrate peptide.

  • Materials:

    • PLK1 enzyme (recombinant)

    • Europium-labeled anti-phosphoserine/threonine antibody

    • GFP-labeled substrate peptide (e.g., GFP-casein)

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (solubilized in DMSO)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

    • Prepare a kinase/substrate mixture by diluting PLK1 enzyme and GFP-substrate in the assay buffer.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at Kₘ concentration) to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the Europium-labeled antibody.

    • Incubate for an additional 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the emission ratio and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

  • Materials:

    • HeLa (human cervical cancer) cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • 96-well clear-bottom cell culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curve.

Visualizations

Signaling Pathway

PLK1_Pathway G2_M G2/M Transition PLK1 PLK1 G2_M->PLK1 Activates CDC25C CDC25C PLK1->CDC25C Phosphorylates & Activates Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to Compound 2-Benzyl-4-methyl-1,3- thiazole-5-carboxylic acid Compound->PLK1 CyclinB_CDK1 Cyclin B / CDK1 CDC25C->CyclinB_CDK1 Activates Mitosis Mitosis CyclinB_CDK1->Mitosis Drives

Caption: Hypothetical inhibition of the PLK1 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Compound_Prep Compound Dilution Series Kinase_Assay PLK1 Lanthascreen Kinase Assay Compound_Prep->Kinase_Assay Cell_Culture HeLa Cell Seeding & Treatment Compound_Prep->Cell_Culture IC50 IC₅₀ Determination Kinase_Assay->IC50 Prolif_Assay CellTiter-Glo Proliferation Assay Cell_Culture->Prolif_Assay GI50 GI₅₀ Determination Prolif_Assay->GI50

References

Comparative Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and Structurally Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its structural analogs, with a focus on their potential applications in cancer therapy. Due to the limited direct experimental data on the cross-reactivity of this compound, this guide synthesizes findings from various studies on similar thiazole derivatives to offer insights into their potential biological targets and efficacy.

Introduction to Thiazole Derivatives in Drug Discovery

The thiazole ring is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In oncology, these compounds are known to target various critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[4][5][6] This guide focuses on comparing the reported activities of various 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivatives to infer the potential cross-reactivity and therapeutic profile of this compound.

Comparative Biological Activity

While specific data for this compound is not extensively available in the reviewed literature, the biological activities of several structurally related analogs provide valuable insights. The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different human cancer cell lines.

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Reference
Dasatinib (Thiazole-containing drug) N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideK562 (Leukemia)< 1[7]
MCF-7 (Breast)< 1[7]
HT-29 (Colon)< 1[7]
Compound 6d N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)Comparable to Dasatinib[7]
MCF-7 (Breast)20.2[7]
HT-29 (Colon)21.6[7]
Compound 4c 2-((4-hydroxy-3-methoxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylic acid derivativeMCF-7 (Breast)2.57 ± 0.16[8]
HepG2 (Liver)7.26 ± 0.44[8]
Compound 5b 2-benzamido-4-methylthiazole-5-carboxylic acid derivative with a para-fluoro substitutionXanthine Oxidase (Enzyme)0.57[9]
Compound 5c 2-benzamido-4-methylthiazole-5-carboxylic acid derivative with a para-chloro substitutionXanthine Oxidase (Enzyme)0.91[9]
Compound 6 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazoleC6 (Glioma)3.83 ± 0.76 µg/mL[6]
A549 (Lung)12.0 ± 1.73 µg/mL[6]

Signaling Pathways and Mechanisms of Action

Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is commonly deregulated in many cancers.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation Thiazole Thiazole Derivatives (e.g., Compound 3b) Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points by thiazole derivatives.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of thiazole derivatives, based on methodologies reported in the literature.[10][11][12]

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Thiazole compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment with the thiazole derivative.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Experimental and Screening Workflow

The discovery and evaluation of novel anticancer compounds, including thiazole derivatives, typically follow a structured workflow.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID MoA Apoptosis Assays Cell Cycle Analysis Target Engagement Hit_ID->MoA Lead_Opt Structure-Activity Relationship (SAR) ADME/Tox Profiling MoA->Lead_Opt

Caption: A general workflow for the screening of thiazole-based anticancer compounds.

Conclusion

While direct cross-reactivity data for this compound remains to be elucidated, the comparative analysis of its structural analogs suggests that this class of compounds holds significant promise in the field of oncology. The presented data and protocols offer a framework for researchers to design and conduct further investigations into the specific biological activities and therapeutic potential of this and related thiazole derivatives. Future studies should aim to directly compare the efficacy and target engagement of this compound with other lead compounds to better understand its unique pharmacological profile.

References

The Efficacy of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid: An In Silico and Analog-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid remains an emerging area of research. While direct in vivo and in vitro studies on this specific molecule are not extensively documented in publicly available literature, a comparative analysis of structurally similar thiazole derivatives provides significant insights into its probable biological activities. This guide synthesizes findings from related compounds to project the potential efficacy of this compound and establishes a framework for future experimental investigation.

The thiazole ring is a core scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, possesses key structural features—a central thiazole ring, a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position—that suggest a potential for significant biological activity. This analysis will draw comparisons with closely related thiazole-5-carboxylic acid derivatives and other thiazole-containing compounds to build a predictive profile of its efficacy.

Comparative Efficacy of Structurally Related Thiazole Derivatives

To understand the potential of this compound, it is instructive to examine the documented activities of its analogs. The following tables summarize the in vitro and in vivo efficacy of various substituted thiazole derivatives against different biological targets.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
Compound/DerivativeCell LineAssay TypeIC50/EC50Reference
4-methylthiazole-5-carboxylic acid derivatives MDA-MB-231 (Breast Adenocarcinoma)Trypan Blue & MTT AssayGood Activity (Specific IC50 not provided)[1]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives (Compound 14) BJAB (B-cell lymphoma)Anti-proliferative AssayPotent Activity (Specific IC50 not provided)[2]
2-amino-thiazole-5-carboxylic acid phenylamide derivatives (Compound 6d) K563 (Leukemia)Antiproliferative AssayComparable to Dasatinib[3]
(Z)-5-((3-Benzyl-4-phenylthiazol-2(3H)-ylidene)amino)pyrimidine-2,4(1H,3H)-dione Not SpecifiedEGFR and HER-2 InhibitionEGFR IC50: 0.09 µM, HER-2 IC50: 0.42 µM[4]
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives
Compound/DerivativeMicroorganismAssay TypeMIC/MBCReference
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (Compound 15) Gram-positive bacteriaMicrodilution MethodMIC: 1.95–15.62 µg/mL; MBC/MIC: 1–4 µg/mL[5]
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides Staphylococcus aureus, Bacillus subtilisAntimicrobial ScreeningHigh Activity (Specific MIC not provided)[6]
Table 3: In Vivo Efficacy of a Thiazole Derivative
Compound/DerivativeAnimal ModelDisease ModelOutcomeReference
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14) MiceNot SpecifiedOrally bioavailable and well-tolerated[2]

Projected Signaling Pathways and Mechanism of Action

Based on the activities of its analogs, this compound could potentially exert its effects through various signaling pathways. For instance, many thiazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.

G cluster_cell Cancer Cell cluster_pathway Signaling Pathway Thiazole_Derivative 2-Benzyl-4-methyl-1,3-thiazole- 5-carboxylic acid (Hypothesized) Kinase Protein Kinase (e.g., EGFR, HER-2) Thiazole_Derivative->Kinase Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream_Signaling Activation Downstream_Signaling->Proliferation_Survival Promotion Tumor_Growth Tumor_Growth Proliferation_Survival->Tumor_Growth Leads to

Caption: Hypothesized mechanism of action for this compound.

Methodologies for Future Experimental Validation

To empirically determine the in vivo and in vitro efficacy of this compound, a structured experimental workflow is proposed.

In Vitro Efficacy Assessment
  • Cell Viability and Cytotoxicity Assays:

    • Protocol: A panel of human cancer cell lines (e.g., MDA-MB-231, K563, HeLa) and normal cell lines (for selectivity) would be treated with increasing concentrations of the compound. Cell viability would be assessed after 48-72 hours using assays such as MTT, XTT, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) will be calculated.

  • Enzyme Inhibition Assays:

    • Protocol: If a specific molecular target is hypothesized (e.g., a protein kinase), a direct enzyme inhibition assay would be performed. This could involve incubating the purified enzyme with its substrate and the test compound, and measuring the enzyme's activity, for example, through a luminescence-based kinase assay.

  • Antimicrobial Susceptibility Testing:

    • Protocol: The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi would be determined using the broth microdilution method according to CLSI guidelines. The minimum bactericidal/fungicidal concentration (MBC/MFC) would also be determined.

G cluster_workflow In Vitro Experimental Workflow cluster_assays Assays cluster_data Data Output Compound 2-Benzyl-4-methyl-1,3- thiazole-5-carboxylic acid Cell_Lines Cancer & Normal Cell Lines Compound->Cell_Lines Microorganisms Bacteria & Fungi Compound->Microorganisms Enzymes Purified Target Enzymes Compound->Enzymes Cytotoxicity Cytotoxicity/ Viability Assays (MTT, etc.) Cell_Lines->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (MIC, MBC) Microorganisms->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Enzymes->Enzyme_Inhibition IC50 IC50 Values Cytotoxicity->IC50 MIC_MBC MIC/MBC Values Antimicrobial->MIC_MBC Ki Ki / IC50 Values Enzyme_Inhibition->Ki

Caption: Proposed workflow for in vitro efficacy evaluation.

In Vivo Efficacy Assessment
  • Pharmacokinetic (PK) Studies:

    • Protocol: The compound would be administered to rodents (e.g., mice or rats) via intravenous and oral routes. Blood samples would be collected at various time points to determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • Xenograft Tumor Models:

    • Protocol: For anticancer evaluation, human cancer cells would be implanted into immunocompromised mice. Once tumors are established, the animals would be treated with the compound or a vehicle control. Tumor growth would be monitored over time to assess the compound's anti-tumor efficacy.

  • Infection Models:

    • Protocol: For antimicrobial assessment, animals would be infected with a pathogenic microorganism. The compound would then be administered, and its efficacy would be determined by monitoring survival rates or microbial burden in target organs.

Conclusion

While direct experimental data for this compound is currently lacking, the rich biological activities of its structural analogs strongly suggest its potential as a therapeutic agent. The presented comparative data and proposed experimental workflows provide a solid foundation for initiating a comprehensive investigation into the in vitro and in vivo efficacy of this promising compound. Future studies are warranted to unlock its full therapeutic potential and to delineate its precise mechanisms of action.

References

Benchmarking 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its Analogs Against Known cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of thiazole-based inhibitors of cytosolic phospholipase A2α (cPLA2α), the rate-limiting enzyme in the production of arachidonic acid and downstream pro-inflammatory eicosanoids. While specific inhibitory data for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is not publicly available, this document benchmarks its structural analogs, the thiazolyl ketones AVX235 and AVX420, against the well-characterized cPLA2α inhibitor, Pyrrophenone. This comparison offers valuable insights into the potential efficacy of this class of compounds for researchers engaged in the development of novel anti-inflammatory and anti-cancer therapeutics.

Introduction to Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids. This arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, potent mediators of inflammation.[1][2] Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for a range of inflammatory diseases and cancers.[3][4] Thiazole-containing compounds have emerged as a promising class of cPLA2α inhibitors.

Comparative Analysis of Inhibitor Potency

The inhibitory activities of selected thiazole-based cPLA2α inhibitors and the benchmark compound, Pyrrophenone, are summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

CompoundClassTargetIn Vitro IC50 (Enzyme Assay)Cellular IC50 (Arachidonic Acid Release)
Pyrrophenone Pyrrolidine-basedcPLA2α4.2 nM24 nM
AVX235 (GK470) Thiazolyl KetonecPLA2αNot Reported~11,900 nM (11.9 µM) in blood cancer cell lines
AVX420 (GK420) Thiazolyl KetonecPLA2αX(50) = 0.001690 nM

Note: Data for AVX235 and AVX420 is derived from studies on various cancer cell lines and may not be directly comparable to the data for Pyrrophenone which was determined in different cellular systems.[3][5]

Signaling Pathway of cPLA2α and Point of Inhibition

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the inhibitory action of the benchmarked compounds.

cPLA2a_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Membrane Phospholipids AA Arachidonic Acid phospholipid->AA Hydrolysis cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active cPLA2a_active->phospholipid Translocation stimuli Inflammatory Stimuli stimuli->cPLA2a_inactive Activation inhibitor This compound & Known Inhibitors inhibitor->cPLA2a_active Inhibition COX_LOX COX & LOX Pathways AA->COX_LOX eicosanoids Prostaglandins & Leukotrienes COX_LOX->eicosanoids inflammation Inflammation eicosanoids->inflammation

cPLA2α signaling and inhibition point.

Experimental Protocols

The determination of cPLA2α inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for key in vitro and cellular assays.

In Vitro cPLA2α Enzymatic Assay (Radiometric)

This assay directly measures the enzymatic activity of purified cPLA2α and the inhibitory effect of test compounds.

Workflow Diagram:

in_vitro_workflow prep Prepare Radiolabeled Phospholipid Substrate (e.g., [14C]PAPC) reaction Initiate Reaction with Substrate prep->reaction incubation Incubate Purified cPLA2α with Inhibitor incubation->reaction termination Terminate Reaction reaction->termination extraction Extract Released [14C]Arachidonic Acid termination->extraction quantification Quantify Radioactivity (Scintillation Counting) extraction->quantification analysis Calculate % Inhibition and IC50 quantification->analysis

In vitro cPLA2α inhibition assay workflow.

Materials:

  • Purified recombinant human cPLA2α

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-phosphatidylcholine)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA)

  • Test inhibitor (dissolved in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Prepare substrate vesicles by resuspending the radiolabeled phospholipid in the assay buffer, followed by sonication.

  • In a reaction tube, pre-incubate the purified cPLA2α enzyme with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate vesicles.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by adding a quenching solution.

  • Extract the released radiolabeled arachidonic acid using an organic solvent.

  • Quantify the amount of released arachidonic acid via scintillation counting.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid in a cellular context.

Workflow Diagram:

cellular_assay_workflow labeling Label Cells with [3H]Arachidonic Acid preincubation Pre-incubate Cells with Inhibitor labeling->preincubation stimulation Stimulate Cells with Agonist (e.g., A23187) preincubation->stimulation collection Collect Supernatant stimulation->collection quantification Quantify [3H]Arachidonic Acid in Supernatant collection->quantification analysis Calculate % Inhibition and IC50 quantification->analysis

Cellular arachidonic acid release assay workflow.

Materials:

  • Cell line (e.g., THP-1 human monocytic cells)

  • Cell culture medium

  • [³H]-arachidonic acid

  • Stimulating agent (e.g., calcium ionophore A23187)

  • Test inhibitor

  • Scintillation counter

Procedure:

  • Culture cells and label them overnight with [³H]-arachidonic acid, which is incorporated into the cell membranes.

  • Wash the cells to remove unincorporated [³H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control.

  • Stimulate the cells with an appropriate agonist to activate cPLA2α and induce the release of arachidonic acid.

  • Collect the cell culture supernatant.

  • Measure the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.

Conclusion

This guide provides a framework for benchmarking the inhibitory potential of this compound and its analogs against the critical therapeutic target, cPLA2α. While direct inhibitory data for the title compound remains to be elucidated, the comparative analysis with structurally related thiazolyl ketones and the established inhibitor Pyrrophenone suggests that this class of molecules holds promise for the development of novel therapeutics. The detailed experimental protocols provided herein offer a standardized approach for the in vitro and cellular characterization of such compounds, facilitating further research and drug discovery efforts in the fields of inflammation and oncology.

References

Comparative Performance Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Experimental Reproducibility and Performance of a Key Thiazole Derivative.

Overview of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid

This compound is a synthetic organic compound featuring a core thiazole ring, a functionality known for a wide range of biological activities. While specific experimental data on this particular molecule is scarce in publicly accessible literature, its structural motifs are present in numerous compounds investigated for their therapeutic potential. The data presented for its analogs can provide insights into its expected performance in similar assays.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various thiazole derivatives, providing a benchmark for the potential performance of this compound. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives Against Various Cancer Cell Lines

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
2-(3-Benzamidopropanamido)thiazole-5-carboxylate analogHSET (Kinesin)27 (nM)[1]
2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5b)Xanthine Oxidase0.57[2]
2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5c)Xanthine Oxidase0.91[2]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K562 (Leukemia)< 1[3]
MCF-7 (Breast)20.2[3]
HT-29 (Colon)21.6[3]

Note: The variability in cell lines, assay conditions, and compound structures should be considered when comparing these values.

Experimental Protocols

To ensure the reproducibility of experiments involving thiazole derivatives, detailed and standardized protocols are essential. Below are methodologies for key assays commonly used to evaluate the biological activity of these compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Reproducibility Note: The MTT assay's reproducibility depends on several factors, including consistent cell seeding density, accurate pipetting, and controlled incubation times. Inter-assay variability can be minimized by using the same batch of reagents and cell passages.[4][5][6][7][8]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Validation: The reproducibility of the broth microdilution method has been evaluated in interlaboratory studies, which have established its robustness for routine antimicrobial susceptibility testing.[9][10][11][12][13]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context in which these compounds are evaluated, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Add Compound to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation_24h Incubate (24-72 hours) treatment->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate (4 hours) add_mtt->incubation_4h add_dmso Add DMSO (Solubilize Formazan) incubation_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep compound_dilution Serial Dilution of Compound (96-well plate) inoculation Inoculate Wells compound_dilution->inoculation inoculum_prep->inoculation incubation Incubate (18-24 hours) inoculation->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Structure-Activity Relationship (SAR) Insights

Based on the available data for thiazole derivatives, certain structural features appear to influence their biological activity. The nature and position of substituents on the thiazole ring and the benzyl group can significantly impact potency. For instance, the presence of specific functional groups on the benzyl ring of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has been shown to enhance their inhibitory activity against xanthine oxidase.[2] Similarly, modifications at the 2-position of the thiazole ring in other analogs have demonstrated a considerable effect on their anticancer properties.[3] These observations suggest that the biological activity of this compound could likely be modulated by introducing various substituents on both the benzyl and thiazole moieties.

Conclusion

While direct experimental reproducibility data for this compound is not currently available, this guide provides a framework for its evaluation by presenting comparative data from its analogs and detailed experimental protocols. The provided data on related thiazole derivatives suggest that this class of compounds holds significant potential for various therapeutic applications. The detailed protocols for key biological assays are intended to aid researchers in generating reliable and reproducible data. Further studies are warranted to specifically determine the biological activity profile and experimental reproducibility of this compound.

References

Head-to-Head Comparison of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid derivatives and related thiazole compounds, focusing on their potential as kinase inhibitors for cancer therapy and as antimicrobial agents. The information is presented with supporting experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research.

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have emerged as a promising class of molecules with potential therapeutic applications. This guide synthesizes available data to offer a head-to-head comparison of their performance in two key areas: kinase inhibition and antimicrobial activity.

Kinase Inhibition: Targeting Cancer Signaling Pathways

Thiazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][3][4][5] Inhibition of these kinases can disrupt tumor growth, proliferation, and survival.

Comparative Analysis of Thiazole-Based Kinase Inhibitors

While a direct comparative study on a series of this compound derivatives is not extensively documented, research on structurally related thiazole compounds provides valuable insights into their structure-activity relationships (SAR). The following table summarizes the in vitro activity of various thiazole derivatives against different cancer-related kinases.

Compound IDCore StructureTarget Kinase(s)IC50 (µM)Cancer Cell Line(s)Reference
Compound A 2-amino-thiazole derivativeCDK90.64 - 2.01Various[3]
Compound B Benzothiazole-pyridine derivativePI3K, mTORC10.30 - 0.45MCF-7, U87 MG, A549, HCT116[3]
Compound C Thiazole derivativeB-RAFV600E0.0231Melanoma cells[1]
Compound D Pyridine-2,3-dihydrothiazole hybridCDK2, GSK3β0.396 (CDK2), 0.118 (GSK3β)Not specified[6]
Compound E 2-(phenylacetamido)-thiazoleecKAS III5.3E. coli[7]
Compound F N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivativeTyrosine Kinases5.41 - 22.19PC3, SKNMC, HT29[8]
Compound G Thiazole derivativeVEGFR-20.15MCF-7, HepG2[9]

Note: The presented data is a synthesis from multiple studies on various thiazole derivatives and is intended to provide a comparative overview. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Signaling Pathways

Thiazole-based inhibitors have been shown to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt and B-Raf/MEK/ERK pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->Akt Thiazole->mTORC1

Caption: PI3K/Akt Signaling Pathway and potential inhibition by thiazole derivatives.

B_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK P ERK ERK MEK->ERK P Transcription Transcription & Cell Proliferation ERK->Transcription Thiazole Thiazole Derivatives Thiazole->BRaf

Caption: B-Raf/MEK/ERK Signaling Pathway and potential inhibition by thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][10][11][12][13][14][15]

Comparative Analysis of Antimicrobial Thiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.

Compound IDCore StructureMicrobial Strain(s)MIC (µg/mL)Reference
Compound H 2-phenylacetamido-thiazoleS. aureus, B. subtilis, E. coli, P. aeruginosa1.56 - 6.25[7]
Compound I Thiazole derivativeS. aureus, S. agalactiae25 - 200[10]
Compound J Benzo[d]thiazole derivativeMRSA, E. coli, A. niger50 - 75[12]
Compound K 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-oneVarious bacteria43.3 - 173.4 (µM)[14]
Compound L Pyrazole-thiazole hybridMDR Pathogens0.22 - 0.25[13]

Note: The presented data is a synthesis from multiple studies on various thiazole derivatives and is intended to provide a comparative overview. Direct comparison of MIC values should be made with caution due to variations in experimental conditions.

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the antimicrobial efficacy of thiazole derivatives typically follows a standardized workflow.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesized Thiazole Derivatives Stock Stock Solution (in DMSO) Compound->Stock Serial Serial Dilution in 96-well plate Stock->Serial Microbe Bacterial/Fungal Inoculum Microbe->Serial Incubation Incubation Serial->Incubation Readout Visual Inspection or Spectrophotometry Incubation->Readout MIC Determine MIC Readout->MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A general method for the preparation of the title compounds involves the Hantzsch thiazole synthesis.[16][17]

  • Thioamide Formation: The corresponding substituted benzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene, dioxane) to yield the thioamide.

  • Cyclocondensation: The thioamide is then reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a solvent like ethanol, often under reflux conditions.

  • Saponification: The resulting ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate is hydrolyzed using a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution.

  • Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which is then collected by filtration, washed, and purified, typically by recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various assay formats, such as ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and the test compounds at various concentrations.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing by Broth Microdilution (General Protocol)

The Minimum Inhibitory Concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][18]

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

Confirming Target Engagement of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established biophysical and cellular methods to confirm the engagement of the small molecule, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, with its putative intracellular target. To illustrate these methodologies, we will consider a hypothetical target, "Target Kinase A," a protein implicated in oncogenic signaling pathways. This document outlines the experimental protocols for two orthogonal target engagement assays: Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA).

Introduction to Target Engagement

Confirming that a small molecule directly binds to its intended target within a complex biological system is a critical step in drug discovery and chemical biology. Target engagement assays provide evidence of this physical interaction, enabling researchers to correlate molecular binding with cellular and phenotypic outcomes. Here, we compare a direct, in vitro binding assay (SPR) with a cellular assay that assesses target binding in a more physiological context (CETSA).

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between an analyte (the small molecule) and a ligand (the target protein) immobilized on a sensor surface.[1] This method provides quantitative information on binding affinity, kinetics (association and dissociation rates), and specificity.

Experimental Workflow: SPR

The general workflow for an SPR experiment involves immobilizing the purified target protein onto a sensor chip and then flowing solutions containing different concentrations of the small molecule over the surface.[2]

cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Purify Target Kinase A Protein r1 Immobilize Target Kinase A on Chip p1->r1 p2 Prepare Sensor Chip p2->r1 r2 Inject 2-Benzyl-4-methyl- 1,3-thiazole-5-carboxylic acid r1->r2 r3 Measure Binding Response (RU) r2->r3 a1 Generate Sensorgrams r3->a1 a2 Calculate Kinetic Parameters (ka, kd) a1->a2 a3 Determine Binding Affinity (KD) a2->a3

Caption: Workflow for SPR-based target engagement.

Experimental Protocol: SPR
  • Protein Immobilization:

    • Recombinantly express and purify "Target Kinase A."

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize "Target Kinase A" to the desired density on the sensor chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound dilutions over the immobilized "Target Kinase A" surface and a reference flow cell.

    • Monitor the change in the refractive index, which is proportional to the amount of bound compound, in real-time.

    • After each injection, regenerate the sensor surface using a low pH buffer to remove the bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: SPR
ParameterThis compoundAlternative Compound 1Alternative Compound 2
Association Rate (ka) Value (M⁻¹s⁻¹)Value (M⁻¹s⁻¹)Value (M⁻¹s⁻¹)
Dissociation Rate (kd) Value (s⁻¹)Value (s⁻¹)Value (s⁻¹)
Affinity (KD) Value (µM)Value (µM)Value (µM)

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[3][4] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[4] Upon binding, the small molecule can increase the melting temperature (Tm) of its target protein.

Experimental Workflow: CETSA

The CETSA workflow involves treating cells with the compound, heating the cell lysate to denature proteins, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[5]

cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating & Lysis cluster_detection Detection cluster_analysis Data Analysis ct1 Culture Cells Expressing Target Kinase A ct2 Treat with Compound or Vehicle (DMSO) ct1->ct2 hl1 Harvest and Lyse Cells ct2->hl1 hl2 Heat Lysate at Various Temperatures hl1->hl2 d1 Separate Soluble and Aggregated Proteins hl2->d1 d2 Quantify Soluble Target Kinase A (e.g., Western Blot) d1->d2 a1 Generate Melting Curves d2->a1 a2 Determine Thermal Shift (ΔTm) a1->a2

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment:

    • Culture cells known to express "Target Kinase A" to approximately 80% confluency.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Separation and Detection:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble "Target Kinase A" in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble "Target Kinase A" as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

    • The shift in the melting temperature (ΔTm) indicates target engagement.

Data Presentation: CETSA
CompoundMelting Temperature (Tm) with VehicleMelting Temperature (Tm) with CompoundThermal Shift (ΔTm)
This compound Value (°C)Value (°C)Value (°C)
Alternative Compound 1 Value (°C)Value (°C)Value (°C)
Negative Control Compound Value (°C)Value (°C)Value (°C)

Comparison of Methods

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Environment In vitro (purified components)Cellular (more physiologically relevant)
Information Binding affinity (KD), kinetics (ka, kd)Target engagement and thermal stabilization (ΔTm)
Labeling Label-freeLabel-free (requires a specific antibody for detection)
Throughput Can be high-throughputTraditionally low-throughput, but higher-throughput versions exist[3]
Protein Requirement Requires purified, active proteinUtilizes endogenous protein in cell lysates
Key Advantage Provides detailed kinetic information of the binding event.Confirms target binding within the complexity of a cell.
Key Limitation May not reflect the binding event in a cellular context.Does not provide kinetic data.

By employing these orthogonal approaches, researchers can build a comprehensive and robust data package to confirm the target engagement of this compound, strengthening the rationale for its further development as a chemical probe or therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid must prioritize safety and environmental responsibility in its disposal. Due to the absence of comprehensive disposal data for this specific compound, the following procedures are based on best practices for handling related thiazole derivatives and general hazardous chemical waste.

Hazard Assessment

While complete toxicological data is not available, aggregated GHS information indicates that this compound is an irritant that causes serious eye irritation (H319)[1]. Thiazole and its derivatives may also be flammable and toxic[2]. It is prudent to assume the compound may be harmful to aquatic life and should not be released into the environment[2].

Table 1: Assumed Hazard Profile and Necessary Precautions

Hazard CategoryAssumed ClassificationPrecautionary Actions
Physical Hazards Potentially Flammable SolidKeep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.
Health Hazards Serious Eye Irritant (H319)[1]Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and gloves. Avoid generating dust.
Environmental Hazards Potentially Harmful to Aquatic LifeDo not dispose of down the drain or in general waste. Prevent release to the environment.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Solid or Solution) B Collect in a Designated Hazardous Waste Container A->B F Decontaminate Empty Containers A->F Empty Container C Properly Label the Waste Container B->C D Store in a Designated Satellite Accumulation Area C->D E Arrange for Pickup by Certified Hazardous Waste Disposal D->E G Dispose of Rinsate as Hazardous Waste F->G H Dispose of Clean Container per Institutional Policy F->H G->B

Caption: Decision tree for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed steps for the safe handling and disposal of this compound.

1. Waste Collection:

  • Solid Waste: Collect surplus or contaminated this compound in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant container designated for hazardous liquid waste. Do not mix with incompatible waste streams.

2. Labeling:

  • Label the hazardous waste container clearly with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount or concentration of the waste

    • The date waste was first added to the container

    • Hazard warnings (e.g., "Irritant")

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal company[2][3].

  • Never dispose of this chemical in the regular trash or down the sewer system[4][5].

5. Empty Container Decontamination:

  • To be considered non-hazardous, an empty container must be thoroughly rinsed.

  • The first rinse of the container must be collected and disposed of as hazardous waste[5]. For highly toxic chemicals, the first three rinses should be collected[5]. Given the lack of data, a conservative approach of collecting the first rinse is recommended.

  • After proper rinsing and air-drying, the container can be disposed of according to your institution's policies for non-hazardous lab waste.

References

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